2,2'-isopropylidenediphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXNNWDXHFBFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341939 | |
| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-72-0 | |
| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Dynamics and Geochemical Fate of 2,2 Isopropylidenediphenol
Environmental Distribution and Ubiquity of 2,2'-Isopropylidenediphenol
This compound, commonly known as bisphenol A (BPA), is a synthetic chemical that has become a widespread environmental contaminant due to its high production volume and extensive use in various consumer and industrial products. nih.govsrce.hr Although not naturally occurring, its presence is now documented globally in numerous environmental compartments. nih.gov The primary sources of BPA in the environment are releases from manufacturing facilities and the leaching from products during and after their intended use. nih.govmdpi.com
Occurrence in Aquatic Systems: Surface Waters, Effluent Discharges, and Drinking Water
BPA is frequently detected in various aquatic environments. researchgate.net Effluents from wastewater treatment plants (WWTPs) are a significant point source of BPA into surface waters. mdpi.comafbw.eu Studies have shown that while WWTPs can remove a substantial portion of BPA from influent, the treated effluent still contains environmentally significant concentrations. mdpi.comcanada.ca
Concentrations of BPA in different water systems have been reported as follows:
Industrial Wastewaters: 6.4 to 338.2 ng/L srce.hr
Municipal Wastewaters: 0.5 to 40.9 ng/L srce.hr
Surface Waters with Industrial Impact: 1.8 to 105.7 ng/L srce.hr
Surface Waters with Municipal Impact: 0.6 to 31.2 ng/L srce.hr
Drinking Water (Urban): 2.5 to 35.6 ng/L srce.hr
Drinking Water (Rural): 2.6 to 6.2 ng/L srce.hr
A study in Canada found that influent BPA concentrations at WWTPs ranged from 34 ng/L to 8,000 ng/L, with a median of 400 ng/L. canada.ca The corresponding effluent concentrations ranged from 5 ng/L to 7,400 ng/L, with a median of 150 ng/L. canada.ca In the United States, one study detected BPA in 44% of source water for drinking water treatment plants, with a maximum concentration of 0.120 μg/L. nih.gov After treatment, the detection frequency dropped to 6% in finished drinking water. nih.gov Another study found BPA in 17% of surface water sources, with a maximum concentration of 0.014 μg/L, and concentrations below 0.005 μg/L in all finished waters. nih.gov
Table 1: Concentration of this compound in Various Aquatic Systems
| Water System | Concentration Range (ng/L) |
| Industrial Wastewaters | 6.4 - 338.2 srce.hr |
| Municipal Wastewaters | 0.5 - 40.9 srce.hr |
| Surface Waters (Industrial Impact) | 1.8 - 105.7 srce.hr |
| Surface Waters (Municipal Impact) | 0.6 - 31.2 srce.hr |
| Drinking Water (Urban) | 2.5 - 35.6 srce.hr |
| Drinking Water (Rural) | 2.6 - 6.2 srce.hr |
| WWTP Influent (Canada) | 34 - 8,000 canada.ca |
| WWTP Effluent (Canada) | 5 - 7,400 canada.ca |
| Source Water (US Study 1) | Max: 120 nih.gov |
| Finished Drinking Water (US Study 1) | Detected in 6% of samples nih.gov |
| Surface Water Sources (US Study 2) | Max: 14 nih.gov |
| Finished Drinking Water (US Study 2) | <5 nih.gov |
Presence in Terrestrial Environments: Soil, Sediments, Sewage Sludge, and Biosolids
BPA is also prevalent in terrestrial environments, largely due to the land application of sewage sludge and biosolids. nih.govnih.gov During wastewater treatment, BPA can adsorb to sludge, leading to its accumulation. nih.govacs.org When these biosolids are used as agricultural amendments, BPA is introduced into the soil. nih.gov
Concentrations of BPA in sewage sludge and biosolids have been reported to range from 10 to over 100,000 μg/kg dry weight. nih.gov The levels depend on the industrial influent and the type of wastewater treatment processes. nih.gov In Canadian WWTPs, median BPA concentrations were 230 ng/g in primary sludge, 290 ng/g in waste biological sludge, and 460 ng/g in treated biosolids. canada.ca In soils treated with sewage sludge, BPA concentrations generally range from 1 to 150 μg/kg. nih.gov Higher levels, exceeding 100 μg/kg, have been found at electronic waste recycling sites. nih.gov
Atmospheric Presence and Transport Potential
While BPA has low volatility, it has been detected in the atmosphere. nih.gov Sources of atmospheric BPA include the burning of domestic and electronic waste and paint spraying. nih.gov Atmospheric aerosol concentrations of BPA have been measured in various locations:
Urban areas: 0.004 to 17 ng/m³ nih.gov
Rural areas: 0.005 to 0.2 ng/m³ nih.gov
Marine areas: 0.001 to 0.03 ng/m³ nih.gov
Polar regions: 0.001 to 0.017 ng/m³ nih.gov
Despite a short atmospheric half-life of less than 7 hours due to rapid photo-oxidation, the widespread detection of BPA in aerosols suggests its ubiquity in the atmosphere. nih.govnih.gov This atmospheric presence indicates a potential for transport, although most emissions are expected to be deposited near their sources. ospar.org
Detection in Wildlife and Bioaccumulation Characteristics
BPA has been detected in the tissues of various wildlife species, particularly fish. nih.goveuropa.eu Concentrations in fish have been reported to range from 0.2 to 13,000 ng/g. nih.gov A study in China found BPA concentrations in wild fish muscle up to 3,080 ng/g wet weight and in liver up to 6,257 ng/g wet weight. oaepublish.com
BPA is not considered to be highly bioaccumulative in most organisms because many animals can metabolize and excrete it. canada.caeuropa.eu Laboratory-derived bioconcentration factors (BCFs) are generally low. nih.gov However, field-measured bioaccumulation factors (BAFs) can be significantly higher. For instance, BAFs for common carp (B13450389) have been reported to range from 3,583 to 14,178. nih.gov This discrepancy may be due to factors such as the species studied and the route of exposure.
Environmental Release and Migration Pathways of this compound
Leaching from Polycarbonate Plastics and Epoxy Resins
A primary pathway for BPA to enter the environment and come into contact with humans is through leaching from consumer and industrial products. srce.hrnotesandsketches.co.uk Polycarbonate plastics, used in a variety of food and beverage containers, and epoxy resins, used as protective linings in food cans and for relining water pipes (B44673), are major sources of BPA migration. srce.hrewg.orgpolimi.it
The migration of BPA from these materials can be influenced by several factors, including temperature and the nature of the contacting substance. srce.hrcapes.gov.brresearchgate.net For example, the migration of BPA from packaging increases with exposure to higher temperatures and sunlight. srce.hr Studies have shown that BPA can leach from polycarbonate animal cages into water at room temperature, with higher amounts released from older, more worn cages. core.ac.uk
Epoxy resins used to line drinking water distribution pipes can also be a significant source of BPA. polimi.itnih.gov The amount of BPA that leaches can be affected by water chemistry, such as chlorine concentration. polimi.itnih.gov While chlorine can react with and transform BPA, this does not necessarily mean that less BPA is released from the resin itself. polimi.itnih.gov
Releases from Industrial Processes and Waste Streams
This compound, commonly known as bisphenol A (BPA), is released into the environment through various industrial activities and subsequent waste streams. Its primary use as a monomer in the production of polycarbonate plastics and epoxy resins is a major source of its environmental entry. mdpi.comnih.gov Industrial wastewater and effluents from manufacturing and processing plants are significant pathways for BPA to enter aquatic systems. nih.govdeswater.com
Concentrations of BPA in industrial and domestic wastewater have been reported to range from 16 to 1465 ng/L. nih.gov While wastewater treatment plants can be highly effective, removing 91-98% of BPA, the remaining portion is discharged into the environment. nih.gov Landfills are another major repository for BPA-containing products, and the compound can leach from these sites into the surrounding environment. researchgate.netscielo.br Leachate from municipal solid waste landfills has been found to contain BPA at concentrations ranging widely from 1.3 to 17,200 µg/L. researchgate.net The concentration of BPA in landfill leachate can be influenced by the age of the landfill and the type of waste it contains, with organic-rich sites sometimes showing a decrease in BPA concentration over time, while ash-rich sites may show an increase. researchgate.net
Diffusion from Thermal Paper and Consumer Products
Beyond industrial effluents, a significant source of environmental BPA is the diffusion from a wide array of consumer products. mdpi.com Polycarbonate plastics and epoxy resins, which are key applications of BPA, are used in numerous everyday items, including food and beverage containers. galab.comfactsaboutbpa.org The unreacted BPA monomer can migrate, or leach, from these products. mdpi.comcore.ac.uk
The rate of BPA leaching can be influenced by several factors, including temperature and the chemical nature of the contacting substance. nih.gov For example, heating polycarbonate baby bottles has been shown to increase the amount of BPA that leaches into the liquid inside. nih.govstephanehorel.fr One study found that heating bottles to 80°C resulted in BPA leaching at concentrations ranging from 4.775 to 8.307 ng/ml. stephanehorel.fr The degradation of the plastic over time, through repeated use and washing, can also lead to increased leaching. nih.govstephanehorel.fr The presence of alkaline conditions or acidic materials can also accelerate the breakdown of the polymer and the release of BPA. nih.govresearchgate.net
Thermal paper, commonly used for receipts, is another notable source of BPA. europa.eu BPA is used as a color developer in the heat-sensitive coating of this paper. researchgate.net Contact with thermal paper can lead to dermal absorption, and its disposal contributes to BPA levels in recycled paper products and landfill waste. researchgate.neteuropa.eu In fact, recycled paper products have been found to contain significantly higher levels of BPA compared to virgin paper products. researchgate.net
Environmental Persistence and Transport Mechanisms
Biodegradation Kinetics in Various Environmental Compartments
The persistence of this compound in the environment is largely determined by its biodegradability, which varies significantly depending on the environmental conditions, particularly the presence or absence of oxygen.
In contrast, under anaerobic conditions, the biodegradation of BPA is significantly slower and in some cases negligible. mdpi.comwashington.edu Several studies have reported that BPA persists in anaerobic environments for extended periods. washington.eduasm.org For instance, in anaerobic soil, no significant degradation of BPA was observed over a 70-day experiment. mdpi.com Similarly, in anaerobic slurries and sediments, BPA has been shown to persist for months. washington.eduasm.org Some studies have shown limited anaerobic biodegradation under specific conditions, such as in the presence of alternative electron acceptors like nitrate (B79036) or sulfate (B86663), but the rates are much lower than in aerobic systems. mdpi.com
The degradation of BPA is carried out by various microorganisms, including bacteria and fungi, which can utilize it as a carbon source. mdpi.com Several bacterial strains capable of degrading BPA have been isolated from different environments like soil, sediment, and wastewater treatment plants. washington.edumdpi.comjst.go.jp
Interactive Data Table: Aerobic and Anaerobic Biodegradation of this compound (BPA)
| Environmental Compartment | Conditions | Half-life / Degradation Rate | Reference(s) |
| Soil | Aerobic | 3 to 37.5 days | mdpi.com |
| Soil | Anaerobic | No significant degradation in 70 days | mdpi.com |
| River Sediment | Aerobic | 78.1% to 96.5% degradation in 5 days | nih.gov |
| River Sediment | Anaerobic | Not significant degradation in 140 days | nih.gov |
| Water | Aerobic | Overall half-life of ~4.5 days | researchgate.nettandfonline.com |
| Anaerobic Slurry | Anaerobic | No biodegradation after 3 months | washington.eduasm.org |
| Air | - | < 1 day | researchgate.nettandfonline.com |
Sorption to Environmental Matrices (e.g., Sediment)
The movement and bioavailability of this compound in the environment are significantly influenced by its tendency to sorb (adsorb or absorb) to solid materials like soil and sediment. nih.govbohrium.com This partitioning behavior is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).
BPA is expected to have moderate to slight mobility in soil based on reported Koc values ranging from 251 to 3886 L/kg. nih.gov A European Union risk assessment report cited a calculated Koc value of 715 L/kg and experimentally determined values up to 890 L/kg, suggesting moderate adsorption to solids. europa.eu This moderate sorption potential means that a significant fraction of BPA released into the environment will likely partition to soil and sediment. bohrium.comwur.nl
Studies have shown that in the environment, a substantial portion of BPA is found in soil and sediment. ucs.brhibiscuspublisher.com It has been estimated that BPA is distributed with approximately 43% in water, 32% in sediments, and 24% in soil. wur.nl The sorption of BPA to sediment can be influenced by the sediment concentration; as sediment concentration increases, the adsorption of BPA may decrease. hibiscuspublisher.com The presence of organic matter, such as humic acids in soil and sediment, plays a crucial role in the sorption process. europa.eu
Interactive Data Table: Sorption Coefficients for this compound (BPA)
| Parameter | Value | Description | Reference(s) |
| Log Koc | 2.0 - 4.64 | Logarithm of the organic carbon-water partition coefficient. | waterquality.gov.auwaterquality.gov.au |
| Koc | 251 - 3886 L/kg | Organic carbon-water partition coefficient. | nih.gov |
| Koc (calculated) | 715 L/kg | Calculated value from a risk assessment. | europa.eu |
| Koc (measured) | 890 ± 30 l/kg | Measured in a loamy silt soil. | europa.eu |
Volatility and Atmospheric Dispersion Characteristics
The physical and chemical properties of this compound indicate that it has a very low tendency to volatilize and disperse into the atmosphere. Its vapor pressure is low, at 4.0 x 10⁻⁸ mm Hg at 25°C. nih.gov This low vapor pressure suggests that BPA will exist predominantly in the particulate phase in the atmosphere rather than as a gas. nih.gov
The Henry's Law constant, which describes the partitioning of a chemical between water and air, is also very low for BPA, estimated at 4.0 x 10⁻¹¹ atm-cu m/mole. nih.govwaterquality.gov.au This value indicates that volatilization from moist soil and water surfaces is not an expected environmental fate process for BPA. nih.govwaterquality.gov.au
Consequently, the presence of BPA in the atmosphere is considered to be negligible, and it is not expected to be a significant pathway for its transport. researchgate.nettandfonline.com Any BPA that does enter the atmosphere in the particulate phase will likely be removed through wet or dry deposition. nih.gov While atmospheric concentrations are generally low, BPA has been detected in atmospheric aerosols in various locations, with concentrations ranging from 1 to 17,400 pg/m³. acs.org
Long-Range Environmental Transport Potential
The potential for this compound to undergo long-range environmental transport is considered to be low. researchgate.nettandfonline.com This is primarily due to its low volatility and its relatively rapid degradation in the atmosphere. nih.govresearchgate.net The estimated half-life of BPA in the air is less than a day, which limits its ability to travel long distances before being broken down. researchgate.nettandfonline.comnih.gov
While long-range transport in the atmosphere is negligible, some transport can occur in aquatic systems. researchgate.nettandfonline.com Due to its degradation rate in water, it is estimated that BPA may be transported for some hundreds of kilometers in rivers. researchgate.nettandfonline.com However, its moderate sorption to sediment and its susceptibility to biodegradation limit its persistence and transport over very long distances in aquatic environments. The detection of BPA in remote regions, such as polar areas, suggests that some transport mechanisms exist, but this is more likely due to its continuous release and "space-time lag" effect rather than true long-range atmospheric transport of a single release event. acs.orgresearchgate.net
Human and Organismal Exposure to 2,2 Isopropylidenediphenol: Pathways and Biomonitoring
Primary Routes of 2,2'-Isopropylidenediphenol Exposure
The primary source of dietary exposure to this compound is the migration of the chemical from food contact materials into food. wikipedia.orghbm4eu.eu Epoxy resins containing BPA are used as a protective internal coating for metal food and beverage cans, while polycarbonate plastics are used to make a variety of rigid food containers. publications.gc.cacanada.canotesandsketches.co.uk The compound can leach from these materials into the food, a process that can be accelerated by elevated temperatures. publications.gc.cacanada.ca
Studies have consistently shown that canned foods are a major contributor to BPA intake. nih.gov One study found that foods not packaged in cans had significantly lower BPA levels compared to canned foods. nih.gov A Canadian survey detected BPA in all 21 canned liquid infant formula products tested, with concentrations ranging from 1.14 to 5.44 ng/g. publications.gc.ca The European Food Safety Authority (EFSA) has noted that dietary exposure is a health concern for all population groups. europa.eu While a specific migration limit (SML) of 0.05 mg of BPA per kg of food (mg/kg) was previously established in the EU, recent assessments suggest that exposure levels below this limit can still exceed the new tolerable daily intake (TDI). europa.eu
Table 1: Concentration of this compound in Various Food Categories
| Food Category | BPA Concentration Range | Reference Study Finding |
|---|---|---|
| Canned Liquid Infant Formula | 1.14 - 5.44 ng/g | A survey in Canada detected BPA in all 21 products tested. publications.gc.ca |
| Canned Foods (General) | Contributes significantly to dietary intake, with one study attributing 12.4 ng/kg per day of a total 12.6 ng/kg per day intake to canned sources. | A study found that 73% of canned foods contained BPA, compared to 7% of non-canned foods. nih.gov |
| Contaminated Seafood | 13.3 - 213 µg/kg | Seafood can be a source of BPA contamination from the aquatic environment. nih.gov |
Dermal absorption is another significant route of exposure to this compound. nih.gov One of the most studied sources of dermal exposure is thermal paper, commonly used for receipts, which can contain BPA as a color developer at concentrations of 1-3% by weight. researchgate.net Handling thermal paper can transfer BPA to the skin, where it can be absorbed. epa.gov Studies estimate that dermal absorption from thermal paper could contribute to a daily intake of several nanograms per kilogram of body weight for the general population. researchgate.net
Toys can also be a source of exposure for children. notesandsketches.co.ukeuropa.eu BPA is used as a monomer in the manufacture of polycarbonate plastics, which are used in some toys. notesandsketches.co.ukeuropa.eu Although migration limits have been set to reduce exposure, the potential for contact remains. europa.eu Medical devices, some of which are made with polycarbonates or have components containing BPA, represent another potential pathway for exposure. nih.govwikipedia.org
Table 2: Concentration of this compound in Thermal Paper
| Source Location/Type | BPA Concentration Range (mg/g) | Key Finding |
|---|---|---|
| Supermarket Receipts (Shenzhen, China) | 2.58 - 14.7 mg/g | BPA was detected in all 42 analyzed samples. researchgate.net |
| Thermal Paper Receipts (Belgium) | Detected above 0.9% (w/w) in 73% of samples. | Resulted in an estimated daily intake of 6.4 ng/kg bw/day for the general population. researchgate.net |
| General Thermal Paper | Typically 1-3% (w/w), equivalent to ~10-30 mg/g. | Average surface area load reported as 57-94 µg/cm². researchgate.net |
Inhalation of airborne particles and household dust is a further route of human exposure to this compound, though generally considered to contribute less than dietary intake for the non-occupationally exposed population. nih.govilo.org BPA has been detected in household air and dust. hbm4eu.eu Dust can act as a sink for chemicals used in consumer products, and subsequent inhalation or incidental ingestion of this dust contributes to the body's total burden of the chemical. epa.gov Studies have reported BPA concentrations in dust ranging from 0.2 to 17.6 µg/g. nih.gov For toddlers, who have more hand-to-mouth contact and play closer to the floor, dust can be a more significant exposure source. nih.govepa.gov
Table 3: Concentration of this compound in Dust and Air
| Matrix | Concentration Range | Context |
|---|---|---|
| Dust | 0.2 - 17.6 µg/g | Contributes to overall exposure, especially for children. nih.gov |
| Surrounding Air | 2 - 208 ng/m³ | Represents a potential inhalation exposure route. nih.gov |
| Inhalation Exposure (Toddlers 1.5-5 years) | 0.23 - 0.42 ng/kg of body weight per day | Estimated exposure specifically from inhalation. nih.gov |
Occupational exposure to this compound can be significantly higher than for the general population. hbm4eu.eu Workers involved in the manufacture or processing of BPA, polycarbonate plastics, and epoxy resins may be exposed through inhalation of dust or aerosols and dermal contact. ilo.orgosha.gov Cashiers and other workers who frequently handle thermal paper receipts also represent a group with potentially higher dermal exposure. hbm4eu.euresearchgate.net European studies have identified a potential risk for workers, with some industrial scenarios showing BPA exposure levels 10 to 20 times higher than background exposures in the general population. hbm4eu.eu Occupational exposure limits have been established to mitigate risks in these settings. The EU-OEL for the inhalable fraction is 2 mg/m³ as a time-weighted average (TWA). ilo.org
Human Biomonitoring Studies of this compound
Human biomonitoring is the measurement of a chemical or its metabolites in human specimens like urine, blood, or tissues. europa.eucdc.gov Such studies provide a direct measure of total exposure from all sources.
Numerous biomonitoring studies from around the world have demonstrated widespread human exposure to this compound. nih.govnih.gov The vast majority of individuals tested in these studies show detectable levels of BPA or its metabolites. nih.govnih.gov
Urine: BPA is metabolized in the body, primarily into a more water-soluble compound, which is then excreted in the urine. wikipedia.org As a result, conjugated BPA is routinely detected in the vast majority of urine samples, typically in the nanograms per milliliter (ng/mL) range. nih.govnih.gov Urine testing is the most common method for assessing BPA exposure in populations. wikipedia.org
Blood: Unconjugated BPA, the biologically active form, has been consistently detected in human blood, also in the ng/mL range. nih.govnih.gov Its presence in blood indicates recent exposure and that it is circulating within the body before being metabolized and cleared.
Tissue: Studies have also detected BPA in various human tissues, although it is not considered to bioaccumulate significantly in fatty tissue. nih.govsemanticscholar.org
The consistent detection of BPA across these different biological matrices in thousands of individuals from numerous countries confirms that human exposure is continuous and widespread. nih.govnih.gov
Table 4: Detection of this compound in Human Biological Matrices
| Biological Matrix | Form Detected | Typical Concentration Range | Significance |
|---|---|---|---|
| Urine | Conjugated BPA | ng/mL | Indicates recent exposure; most common matrix for biomonitoring. nih.govnih.gov |
| Blood | Unconjugated BPA | ng/mL | Indicates internal exposure to the active form of the compound. nih.govnih.gov |
| Tissue (e.g., endometrium, fat) | BPA | Variable | Confirms distribution in the body, though it does not significantly accumulate. nih.govsemanticscholar.org |
Assessment of Population Exposure Levels and Trends (e.g., NHANES, HBM4EU)
Large-scale biomonitoring programs like the National Health and Nutrition Examination Survey (NHANES) in the United States and the European Human Biomonitoring Initiative (HBM4EU) in Europe provide valuable data on the exposure of the general population to this compound, commonly known as bisphenol A (BPA). These programs analyze urine samples from representative population groups to determine the levels of BPA and its metabolites.
The HBM4EU initiative, which ran from 2017 to 2022, generated extensive data on bisphenols across Europe. hbm4eu.eueuropa.eu Data collected between 2014 and 2020 from 2,756 adults in 11 European countries revealed that BPA was detectable in 92% of participants. europa.eu A significant trend observed was a decrease in urinary BPA concentrations during this period, which is likely attributable to regulatory measures restricting BPA use in products like thermal paper and food contact materials. europa.eu Despite this decline, exposure levels remain a concern, with a high percentage of the population in some studies exceeding the health-based guidance value. europa.eulist.lu For instance, a 2024 report highlighted that in 14 out of 15 reviewed studies, 100% of the female participants had BPA levels above the health-based guidance value of 0.0115 µg/L. list.lu The geometric mean of total urinary BPA in European women (2007-2014) varied across studies, with the lowest recorded in a French study (0.77 µg/L) and the highest in Belgian and Greek studies (both 2.47 µg/L). list.lu
In the United States, the NHANES has been monitoring BPA levels for many years. Data from the 2003–2004 survey showed that 93% of Americans aged six and older had detectable levels of BPA in their urine. nih.gov The median concentration for all ages was 2.7 ng/mL. nih.gov Later data from NHANES 2013–2014 continued to show widespread exposure, with BPA detected in nearly all analyzed urine samples (95.7% detection frequency). acs.org Median levels in adults were 1.24 µg/L and in children were 1.25 µg/L. acs.org Analysis of trends in children (ages 6-17) between 2003-2004 and 2009-2010 showed a statistically significant decrease in both median and 95th percentile BPA concentrations in urine. epa.gov However, there was no statistically significant trend in median BPA levels for the general population over the same period. epa.gov
These large-scale studies underscore that human exposure to BPA is widespread, although levels may be decreasing in some regions, likely due to regulatory actions. europa.euepa.gov
Interactive Data Table: BPA Exposure Levels from NHANES and HBM4EU
| Program/Study (Years) | Population | Matrix | Detection Frequency (%) | Median/Geometric Mean Concentration |
| NHANES (2003-2004) | ≥ 6 years | Urine | 93 | 2.7 ng/mL |
| NHANES (2009-2010) | All participants | Urine | ~90 | 2 µg/L |
| NHANES (2013-2014) | Adults | Urine | 95.7 | 1.24 µg/L |
| NHANES (2013-2014) | Children | Urine | 95.7 | 1.25 µg/L |
| HBM4EU (2014-2020) | Adults (11 countries) | Urine | 92 | Varies by country |
| HBM4EU - Women (2007-2014) | Women (12 countries) | Urine | 85-100 | 0.77 - 2.47 µg/L |
Note: Concentrations are reported as found in the sources and may not be directly comparable due to differences in units and statistical measures (median vs. geometric mean).
Comparative Analysis of Unconjugated and Conjugated this compound Metabolites
In the human body, ingested this compound (BPA) is rapidly metabolized, primarily in the liver and intestines. nih.govresearchgate.net The main metabolic pathway is conjugation, where BPA is combined with glucuronic acid to form BPA-glucuronide or with sulfate (B86663) to form BPA-sulfate. researchgate.netuantwerpen.beresearchgate.net These conjugated metabolites are more water-soluble and are readily excreted, mainly in the urine. researchgate.netresearchgate.net
Unconjugated BPA, often referred to as "free BPA," is considered the biologically active form of the compound. researchgate.net Biomonitoring studies consistently find that conjugated BPA, particularly BPA-glucuronide, is the predominant form detected in urine, often accounting for over 90% of the total BPA excreted. nih.govresearchgate.netscienceopen.comcapes.gov.br The presence of unconjugated BPA in blood and urine suggests that the metabolic process is not 100% efficient or that exposure may occur through non-oral routes that bypass initial liver metabolism. nih.gov
Numerous biomonitoring studies have detected unconjugated BPA in blood, typically in the nanogram per milliliter range, while conjugated forms are found in the vast majority of urine samples. nih.govscienceopen.comcapes.gov.br The half-life for the elimination of BPA in urine is relatively short, estimated to be around 6 hours for total or unconjugated forms. researchgate.net
While urine is the most common matrix for assessing BPA exposure by measuring total BPA (the sum of free and conjugated forms after an enzymatic deconjugation step), the analysis of different metabolites provides a more detailed picture. researchgate.netresearchgate.net BPA-glucuronide is the main metabolite found in urine. researchgate.net BPA-sulfate is also a specific biomarker, but its concentration is typically much lower than that of BPA-glucuronide. researchgate.net The relative amounts of these metabolites can vary between individuals and life stages. researchgate.net
Methodological Considerations in Biomonitoring: Direct vs. Indirect Measurement Approaches
The measurement of this compound (BPA) in biological samples, particularly urine, can be performed using two main approaches: indirect and direct methods. uantwerpen.be
The indirect method is the traditional and more common approach. uantwerpen.beehn.org It involves a two-step process:
Enzymatic deconjugation: The urine sample is treated with an enzyme, typically from Helix pomatia which contains β-glucuronidase and sulfatase, to break down the conjugated metabolites (BPA-glucuronide and BPA-sulfate) back into their unconjugated (free) BPA form. uantwerpen.benih.gov
Quantification: The total amount of BPA is then measured. This method provides a single value for "total BPA." uantwerpen.be
The direct method is a more recent development that measures the different forms of BPA separately without the enzymatic hydrolysis step. uantwerpen.be This approach requires the simultaneous measurement of unconjugated BPA, BPA-glucuronide, and BPA-sulfate. The total BPA concentration is then calculated by summing the concentrations of the individual species. uantwerpen.benih.gov
There has been debate regarding the accuracy of these methods. Some studies have suggested that the indirect method might underestimate total BPA exposure, potentially due to incomplete enzymatic deconjugation or other analytical issues. uantwerpen.beehn.org One analysis comparing the two methods on urine samples from pregnant women found that the direct testing method yielded an average BPA level 44 times higher than the national average reported by NHANES (which used indirect testing), and 19 times higher than the result from the indirect method on the same samples. ehn.org
However, other research, including a large study comparing direct LC-MS/MS and indirect GC-MS/MS methods on nearly 1900 pregnant women, found the results to be comparable. nih.govresearchgate.net This study reported that concentrations from the direct method were, on average, only 8.6% higher than the indirect method, a difference not considered likely to alter the interpretation of health outcome data. nih.govresearchgate.net Further studies have shown excellent agreement between in vivo and in vitro research on BPA metabolite concentrations, supporting the validity of the indirect method. uantwerpen.be International quality assessment schemes also confirm that laboratories can accurately measure total BPA using indirect methods. uantwerpen.be
The choice of method has implications for interpreting biomonitoring data and risk assessments. While the indirect method is well-established, the direct method provides more detailed information on the specific forms of BPA present in the body. uantwerpen.bed-nb.info
Advanced Analytical Methodologies for this compound in Biological and Environmental Matrices
The accurate detection and quantification of this compound (BPA) in complex matrices like biological fluids and environmental samples require sophisticated analytical techniques. These methods need to be highly sensitive and selective to measure the low concentrations at which BPA is often present.
Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Chromatography is the cornerstone of BPA analysis, providing the necessary separation of the analyte from interfering matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a widely used technique for BPA analysis. nih.govbio-conferences.orgresearchgate.net GC separates volatile compounds based on their physical and chemical properties as they pass through a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information and allows for highly selective quantification. A significant drawback of GC for BPA analysis is that BPA is not sufficiently volatile. Therefore, a chemical derivatization step is required before analysis to increase its volatility. oup.comsigmaaldrich.com This adds time and potential for introducing artifacts to the sample preparation process. sigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , particularly with tandem mass spectrometry, has become the preferred method for BPA analysis in many laboratories. bio-conferences.orgdphen1.comrsc.org LC separates compounds in a liquid mobile phase, which eliminates the need for derivatization, simplifying the sample preparation. sigmaaldrich.com The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. rsc.org In this technique, a specific ion of the target analyte is selected in the first mass spectrometer, fragmented, and then a specific fragment ion is monitored in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), greatly reduces background noise and improves detection limits, allowing for the quantification of BPA at very low levels (e.g., pg/mL to ng/mL). rsc.org Advanced systems like the Orbitrap mass spectrometer offer high-resolution mass analysis, further improving specificity. rsc.org
Sample Preparation Techniques: Liquid/Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Microextraction Methods
Effective sample preparation is crucial to isolate BPA from the complex sample matrix and concentrate it to levels detectable by analytical instruments. pocketdentistry.com
Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their relative solubilities in two different immiscible liquids. For BPA analysis, an organic solvent like dichloromethane (B109758) is used to extract the analyte from an aqueous sample. oup.comamecj.com While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. mdpi.com
Solid-Phase Extraction (SPE) is the most frequently used technique for the isolation and pre-concentration of BPA. dphen1.compocketdentistry.combioszeparacio.hu In SPE, the sample is passed through a cartridge containing a solid adsorbent material (the stationary phase). BPA is retained on the sorbent while other matrix components pass through. The retained BPA is then eluted with a small volume of a strong solvent. Common SPE sorbents for BPA include C18-bonded silica (B1680970) and polymeric phases like polystyrene-divinylbenzene (PS-DVB). dphen1.com Molecularly imprinted polymers (MIPs) offer even higher selectivity by creating specific recognition sites for the BPA molecule. bioszeparacio.hunih.gov
Microextraction Methods have been developed as greener and more efficient alternatives to traditional techniques. These methods use very small amounts of extraction solvent.
Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed directly to the sample. Analytes adsorb to the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): A mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample, forming a cloudy solution. bohrium.com The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. Centrifugation separates the phases, and the sedimented phase containing the concentrated analyte is collected for analysis. bohrium.com
Other variations include membrane-protected liquid phase microextraction (MP-LPME) and stir bar sorptive extraction (SBSE), which further minimize solvent use and can be automated. mdpi.comresearchgate.net
Interactive Data Table: Comparison of Sample Preparation Techniques for BPA
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. oup.com | Simple, well-established. | High solvent consumption, can be labor-intensive, may form emulsions. mdpi.com |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution. dphen1.com | High recovery, good clean-up, high pre-concentration factor, can be automated. bioszeparacio.hu | Can be more expensive, requires method development for different matrices. |
| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber. nih.gov | Solvent-free, simple, integrates sampling and pre-concentration. | Fiber fragility, limited sample capacity, potential for matrix effects. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of a small volume of extraction solvent in the sample. bohrium.com | Very fast, high enrichment factor, low solvent consumption. bohrium.com | Requires solvents with higher density than water, selection of disperser solvent is critical. |
Detector Technologies for Enhanced Sensitivity and Selectivity
The choice of detector is critical for achieving the low detection limits required for BPA analysis.
For liquid chromatography, mass spectrometry (MS) , especially tandem MS (MS/MS), is the gold standard due to its exceptional sensitivity and selectivity. dphen1.comresearchgate.net By monitoring specific parent-to-fragment ion transitions, MS/MS can reliably quantify BPA even in highly complex samples like milk or blood. dphen1.com Electrospray ionization (ESI) is a common interface used to generate ions from the LC eluent before they enter the mass spectrometer. dphen1.com
Fluorescence detectors (FD) can also be used with HPLC. BPA is a naturally fluorescent molecule, which allows for sensitive detection without derivatization. sigmaaldrich.comresearchgate.net This method can achieve low detection limits, although it is generally less selective than MS/MS. bioszeparacio.huresearchgate.net
For gas chromatography, mass spectrometry (MS) is the most common detector. nih.govoup.com Operating in selected ion monitoring (SIM) mode, where the detector is set to monitor only a few specific mass-to-charge ratio (m/z) values characteristic of the analyte, can significantly improve sensitivity and reduce the need for extensive sample cleanup. oup.com
Electrochemical sensors represent an emerging technology for BPA detection. bio-conferences.orgnih.govfrontiersin.org These devices measure the change in electrical current that occurs when BPA is oxidized on the surface of a modified electrode. bio-conferences.org By modifying electrodes with nanomaterials like graphene, researchers can enhance the electrocatalytic activity and surface area, leading to highly sensitive and selective detection. bio-conferences.orgfrontiersin.org These sensors offer the potential for simple, rapid, and low-cost analysis, making them suitable for on-site monitoring. bio-conferences.orgnih.gov
Quality Assurance and Quality Control (QA/QC) in this compound Analysis
The reliability and comparability of data from the analysis of this compound, commonly known as bisphenol A (BPA), are critically dependent on robust Quality Assurance (QA) and Quality Control (QC) protocols. epa.gov QA encompasses the management and oversight activities from planning to completion, while QC involves the specific procedures implemented during sample preparation and analysis to ensure data quality. epa.gov Given the low concentrations often found in environmental and biological samples, stringent QA/QC measures are essential to generate accurate and defensible results.
Key components of a comprehensive QA/QC program for BPA analysis include the initial demonstration of laboratory capability and the routine analysis of various control samples. epa.gov Standardized test methods, such as those outlined by ASTM International, provide a framework for internal quality control. iteh.ai Regulatory bodies and collaborative projects like the European Human Biomonitoring for Europe initiative (HBM4EU) organize interlaboratory comparison investigations (ICIs) and external quality assurance schemes (EQUAS) to ensure data consistency and comparability across different laboratories. nih.govwur.nl In these programs, participating labs analyze control materials to assess their analytical performance, with results evaluated based on parameters like Z-scores. nih.gov For instance, in the HBM4EU project, 75% of participating laboratories were approved for BPA analysis, demonstrating strong analytical capability. nih.gov
Common QC practices employed during the analysis of this compound include:
Method Blanks: These are samples of a clean matrix (e.g., deionized water) that are processed and analyzed in the same manner as the field samples. wa.gov They are used to identify any contamination introduced during the sampling, preparation, or analysis stages. wa.govcanada.ca
Laboratory Control Samples (LCS): An LCS consists of a clean matrix spiked with a known concentration of the analyte (BPA). wa.govepa.gov It is used to demonstrate that the laboratory's analytical system is in control and can achieve accurate results in a matrix free of interferences. epa.gov
Matrix Spikes and Matrix Spike Duplicates (MS/MSD): These are created by adding a known amount of BPA to actual field samples before extraction and analysis. wa.govepa.gov They are used to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision. epa.gov
Internal Standards: To correct for variations in instrument response and sample preparation, an isotopically labeled internal standard, such as BPA-d16, is often added to every sample. wa.govacs.org Final results are then corrected based on the recovery of this internal standard. wa.gov
Calibration: Instrument calibration is performed using a series of standard solutions of known concentrations to create a calibration curve. nih.gov The linearity of this curve, often indicated by a correlation coefficient (r) greater than 0.99, is crucial for accurate quantification. nih.govdphen1.com
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govdphen1.com These values are statistically determined and are crucial for interpreting trace-level data. dphen1.com
The following table summarizes key QA/QC parameters and their typical acceptance criteria in the analysis of this compound.
| QA/QC Parameter | Description | Typical Acceptance Criteria / Finding | Source |
| Method Blank | A sample matrix without the analyte, processed alongside field samples to check for contamination. | Concentration should be below the Limit of Detection (LOD). | wa.gov |
| Laboratory Control Sample (LCS) | A clean matrix spiked with a known concentration of the analyte. | Recovery typically within 70-130% of the true value. | wa.govepa.gov |
| Matrix Spike (MS) Recovery | Recovery of a known amount of analyte added to a real sample. | Varies by matrix, but often in the range of 80-120%. Recoveries for BPA analogues in serum have been noted between 88-138%. | wa.govdphen1.com |
| Relative Standard Deviation (RSD) | A measure of precision, often calculated from duplicate or replicate analyses. | Typically <15-20%. Intraday precision for bisphenols in plasma has been reported between 2.07% and 9.87%. | nih.govdphen1.com |
| Calibration Curve Correlation (r) | A measure of the linearity of the instrument's response to different concentrations. | r or r² value > 0.99. | nih.govdphen1.comresearchgate.net |
| Internal Standard | An isotopically labeled version of the analyte (e.g., BPA-d16) added to samples. | Used to correct for analytical variability; recovery is monitored. | wa.govacs.org |
| Interlaboratory Comparison | Analysis of common samples by multiple laboratories to ensure data comparability. | Performance is often assessed by Z-scores. Satisfactory results for BPA in the HBM4EU study were 83% (low level) and 93% (high level). | nih.govwur.nl |
Emerging Analytical Approaches for Trace Level Detection
The need to detect ever-lower concentrations of this compound in complex matrices like human plasma, food, and water has driven the development of highly sensitive and selective analytical methods. rsc.orgrsc.org While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-established, emerging techniques offer significant improvements in detection limits, analysis speed, and specificity. rsc.orgresearchgate.net
A prominent trend is the widespread adoption of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . researchgate.net This technique provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, allowing for the direct analysis of trace-level analytes with minimal sample cleanup. dphen1.com Modern systems, such as those using Orbitrap mass spectrometry, offer high-resolution and accurate mass data, further enhancing confidence in identification. rsc.orgrsc.org LC-MS/MS methods have been developed to detect BPA and its analogues in human blood serum with limits of detection (LODs) as low as 0.0079 ng/mL. dphen1.com
Ambient Ionization Mass Spectrometry (AMS) techniques represent another frontier, enabling the rapid analysis of samples in their native state with minimal preparation. acs.orgPaper Spray Mass Spectrometry (PS-MS) , for example, allows for the direct screening of BPA in products like food packaging in under a minute. acs.org In this method, a solvent is applied to a small piece of the sample on a paper triangle, and a high voltage is used to generate ions that are directly analyzed by the mass spectrometer. acs.org
Beyond mass spectrometry, other novel approaches are being explored:
Advanced Extraction Techniques: Methods like solid-phase microextraction (SPME) and liquid-liquid microextraction (LLME) are being used to preconcentrate BPA from samples, which is essential for reaching low detection limits. rsc.org
Biosensors: Electrochemical sensors and immunoassays offer faster, more accessible, and cost-effective alternatives for BPA detection. rsc.org These methods are based on specific biological recognition events.
Colorimetric and Fluorescent Methods: These techniques rely on a change in color or fluorescence intensity upon interaction with BPA. maxapress.com For instance, a method using the laccase-mimicking activity of silver phosphate (B84403) nanoparticles has been developed for the colorimetric detection of BPA. maxapress.com
The following table provides a comparison of various analytical techniques used for the detection of this compound.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Key Advantages | Source |
| HPLC-UV/FLD | Chromatographic separation followed by UV or Fluorescence Detection. | ~0.1 µg/L (FLD) | Cost-effective, robust. | researchgate.netrsc.org |
| GC-MS | Gas chromatographic separation followed by mass spectrometry, often requires derivatization. | ~0.46 pg/mL | High sensitivity and specificity. | researchgate.netresearchgate.net |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | 0.0079 - 0.040 ng/mL (ppb) | High sensitivity and selectivity, suitable for complex matrices, fast analysis times. | dphen1.comdphen1.comrsc.org |
| Paper Spray MS (PS-MS) | Ambient ionization technique for direct analysis from a paper substrate. | 0.1 - 0.3 µg/mL | Extremely fast (<1 min), minimal sample preparation. | acs.org |
| Immunoassays (e.g., ELISA) | Based on antibody-antigen recognition. | Varies, can be in the low ng/mL range. | High throughput, cost-effective, rapid screening. | rsc.orgresearchgate.net |
| Colorimetric Sensors | A color change is produced in the presence of the analyte. | ~0.15 µg/mL | Simple, potential for portable devices. | researchgate.netmaxapress.com |
Molecular and Cellular Mechanisms of 2,2 Isopropylidenediphenol Toxicity
Endocrine Disrupting Properties of 2,2'-Isopropylidenediphenol
This compound, commonly known as bisphenol A (BPA), is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. nih.govfrontiersin.org Its ability to mimic natural hormones and interact with various nuclear receptors is a primary mechanism of its toxicity. nih.govwikipedia.org EDCs like BPA can disrupt hormone synthesis, transport, metabolism, and receptor binding, thereby altering normal homeostatic control. frontiersin.org
Interaction with Nuclear Receptors: Estrogen Receptors (ERα, ERβ, GPR30, ERRγ), Androgen Receptors (AR), Thyroid Hormone Receptors (TRα, TRβ), and Glucocorticoid Receptors (GR)
This compound interacts with a wide array of nuclear receptors, often with varying effects. nih.gov It is known to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as a selective estrogen receptor modulator (SERM), meaning it can have both agonist and antagonist effects. wikipedia.orgnih.gov While its binding affinity for ERs is significantly lower than that of the natural hormone estradiol (B170435), its widespread presence raises concerns. wikipedia.orgnih.gov
The compound also demonstrates a strong binding affinity for the estrogen-related receptor gamma (ERRγ), an orphan receptor with constitutive transcriptional activity. wikipedia.orgnih.gov This interaction with ERRγ is a potential mechanism for its xenoestrogenic effects. wikipedia.org Furthermore, BPA can bind to the G protein-coupled estrogen receptor 30 (GPR30), a membrane-associated estrogen receptor, which can trigger different signaling pathways than nuclear receptors. scielo.br
In addition to estrogen receptors, this compound can act as an antagonist for the androgen receptor (AR). wikipedia.orgnih.govnih.gov It competitively inhibits the binding of androgens to the AR, thereby disrupting male reproductive functions. nih.govresearchgate.net
The thyroid hormone system is another target. This compound can bind to thyroid hormone receptors (TRα and TRβ) and act as an antagonist, interfering with thyroid hormone signaling. nih.govoup.comnih.govkoreamed.org This can have significant implications for development, particularly of the brain. oup.comnih.gov While interactions with glucocorticoid receptors (GR) are less characterized, they are also considered potential targets for EDCs. nih.gov
Interaction of this compound with Nuclear Receptors
| Nuclear Receptor | Type of Interaction | Observed Effect | Supporting Evidence |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Agonist/Antagonist (SERM) | Mimics or blocks estrogen effects. | wikipedia.orgnih.gov |
| Estrogen Receptor β (ERβ) | Agonist/Antagonist (SERM) | Mimics or blocks estrogen effects, with some studies suggesting a higher binding affinity than for ERα. | wikipedia.orgwpmucdn.com |
| G Protein-Coupled Estrogen Receptor 30 (GPR30) | Agonist | Activates membrane-initiated estrogenic signaling. | scielo.br |
| Estrogen-Related Receptor γ (ERRγ) | Agonist (preserves constitutive activity) | Binds with high affinity, potentially protecting the receptor from deactivation. | wikipedia.orgnih.gov |
| Androgen Receptor (AR) | Antagonist | Competitively inhibits androgen binding and function. | wikipedia.orgnih.govnih.govresearchgate.net |
| Thyroid Hormone Receptor α (TRα) | Antagonist | Inhibits thyroid hormone-mediated gene activation. | nih.govoup.com |
| Thyroid Hormone Receptor β (TRβ) | Antagonist | Inhibits thyroid hormone-mediated gene activation, with some studies indicating a stronger effect on TRβ. | koreamed.org |
| Glucocorticoid Receptor (GR) | Suspected Target | Considered a potential target for endocrine disrupting chemicals. | nih.gov |
Mimicry of Natural Hormones and Receptor Binding Affinity
The structural similarity of this compound to natural steroid hormones, particularly estradiol, allows it to act as a hormonal mimic. wikipedia.orgmdpi.com This structural relationship enables it to bind to hormone receptors, although often with a different affinity than the endogenous hormones.
The relative binding affinity (RBA) of this compound for estrogen receptors is considerably lower than that of estradiol. wikipedia.orgkoreascience.kr Studies have shown its potency to be 1,000 to 2,000 times less than estradiol. wikipedia.org Despite this weaker affinity, its ubiquitous nature leads to continuous exposure. wikipedia.org In contrast, its binding affinity for ERRγ is notably strong, with a dissociation constant (Kd) of 5.5 nM. wikipedia.org The RBA for various receptors can differ significantly, which complicates the prediction of its biological effects based solely on binding affinity. wpmucdn.com
Relative Binding Affinity (RBA) of this compound
| Receptor | Relative Binding Affinity (Compared to Natural Ligand) | Reference |
|---|---|---|
| Estrogen Receptor (ER) | 0.0143% (compared to estradiol as 100%) | koreascience.kr |
| Estrogen Receptor (ER) | 1,000 to 2,000-fold less potent than estradiol | wikipedia.org |
| Estrogen-Related Receptor γ (ERRγ) | High affinity (Kd = 5.5 nM) | wikipedia.org |
Interference with Hormone Synthesis and Metabolism
Beyond direct receptor interaction, this compound can disrupt the endocrine system by interfering with the synthesis and metabolism of hormones. nih.govfrontiersin.org It has been shown to affect the expression of genes involved in steroidogenesis. wikipedia.org For instance, it can impact the expression of 17α-hydroxylase/17,20 lyase and aromatase, key enzymes in the synthesis of sex steroids. wikipedia.org
This interference can also extend to the thyroid system, where it may inhibit thyroid hormone synthesis by affecting enzymes like thyroid peroxidase (TPO) and decreasing iodide uptake. e-enm.org Such disruptions can alter the circulating levels of endogenous hormones, leading to a range of physiological effects. frontiersin.orge-enm.org
Modulation of Co-regulators and Associated Signaling Pathways
The transcriptional activity of nuclear receptors is modulated by co-activator and co-repressor proteins. wpmucdn.comnih.gov this compound can influence the interaction between nuclear receptors and these co-regulators. For example, it has been shown to affect the interaction of the Pregnane X Receptor (PXR) with co-activators like the steroid hormone receptor coactivator-1 (SRC-1). oup.com
Furthermore, the binding of this compound to receptors can trigger various downstream signaling pathways. nih.gov These can include pathways like the mitogen-activated protein kinase (MAPK) pathway, which has been implicated in its toxic effects. scielo.br By modulating these co-regulators and signaling cascades, even at low concentrations, this compound can alter gene expression and cellular function in ways that are not predicted by simple receptor binding assays. wpmucdn.comnih.gov
Oxidative Stress Induction and Cellular Damage
Generation of Reactive Oxygen Species (ROS) and Free Radicals
This compound is known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS) and free radicals. nih.govresearchgate.net ROS are highly reactive molecules, including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, that can be formed as byproducts of normal metabolism. nih.govnih.govwikipedia.org However, exposure to xenobiotics like this compound can lead to an imbalance, causing an accumulation of ROS that overwhelms the cell's antioxidant defenses. nih.gov
This overproduction of ROS can lead to significant cellular damage. nih.gov Mitochondria are particularly susceptible to this damage, and dysfunction in these organelles can, in turn, lead to even greater ROS production. nih.gov The resulting oxidative stress is implicated in a variety of adverse health outcomes, including DNA damage and apoptosis (programmed cell death). nih.govresearchgate.net Studies have shown that this compound can enhance oxidative stress and provoke apoptosis in liver cells (hepatocytes). nih.gov
Impact on Antioxidant Systems and Mitochondrial Function
This compound, commonly known as bisphenol A (BPA), has been shown to exert significant effects on cellular antioxidant systems and mitochondrial function. Exposure to BPA can lead to an increase in reactive oxygen species (ROS), creating a state of oxidative stress within cells. mdpi.com This oxidative stress is a key factor in the cellular damage induced by BPA. The compound can disrupt the balance between ROS production and the cell's ability to detoxify these reactive intermediates through its antioxidant defenses. immunopathol.com
Mitochondria, the primary sites of cellular energy production, are particularly vulnerable to the toxic effects of environmental chemicals. ifm.org BPA-induced oxidative stress can directly impact mitochondrial function. This includes alterations in the mitochondrial membrane potential and the electron transport chain, which are crucial for the synthesis of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. cas.czbmglabtech.com Disruption of these processes can lead to decreased energy production and further enhancement of ROS generation, creating a vicious cycle of mitochondrial dysfunction and oxidative damage. mdpi.com
Studies have indicated that BPA can lead to the depletion of glutathione, a major intracellular antioxidant that protects mitochondria from ROS-induced damage. bmglabtech.com Furthermore, the compound can influence the activity of antioxidant enzymes. For instance, in certain experimental models, plant-derived phenolic compounds have been observed to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). mdpi.com The interaction of BPA with these antioxidant systems is complex and can vary depending on the cell type and exposure conditions.
The table below summarizes key research findings on the impact of this compound on antioxidant systems and mitochondrial function.
| Cellular Target | Observed Effect of this compound Exposure | Consequence |
| Reactive Oxygen Species (ROS) | Increased production mdpi.com | Oxidative stress, damage to cellular components mdpi.com |
| Glutathione (GSH) | Depletion of this key antioxidant bmglabtech.com | Reduced protection against ROS-induced damage bmglabtech.com |
| Mitochondrial Membrane Potential | Alterations in potential cas.cz | Impaired ATP synthesis and mitochondrial function bmglabtech.com |
| Electron Transport Chain | Disruption of function mdpi.com | Decreased energy production and increased ROS generation mdpi.com |
| Antioxidant Enzymes | Modulation of enzyme activity (e.g., SOD, CAT) mdpi.com | Altered cellular capacity to neutralize ROS mdpi.com |
Induction of Apoptosis and Programmed Cell Death
This compound has been demonstrated to trigger apoptosis, or programmed cell death, in various cell types. nih.gov Apoptosis is a regulated process essential for removing damaged or unnecessary cells. aging-us.com Its deregulation is implicated in numerous diseases. aging-us.com BPA can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.com
The intrinsic pathway is often activated by cellular stress, including the oxidative stress and mitochondrial dysfunction induced by BPA. mdpi.com Damage to mitochondria can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.govmdpi.com Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases, like caspase-9. mdpi.comnih.gov These initiator caspases, in turn, activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of cell death. aging-us.commdpi.com The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial regulatory role in this pathway, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate. aging-us.comnih.gov
The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. mdpi.com This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. nih.gov Activated caspase-8 can then directly activate effector caspases or cleave the Bid protein, which links the extrinsic to the intrinsic pathway, thereby amplifying the apoptotic signal. mdpi.commdpi.com
Studies have shown that BPA exposure can lead to the activation of caspases and subsequent apoptosis in different cell models, including spermatocytes. nih.gov Furthermore, some degradation products of halogenated BPA derivatives have been found to induce both apoptosis and necrosis by damaging cell membranes. researchgate.net Programmed cell death is a complex process with multiple interconnected pathways, including apoptosis, necroptosis, and pyroptosis, and the specific mechanism activated can depend on the cellular context and the nature of the stimulus. nih.gov
The following table outlines the key molecular events in BPA-induced apoptosis.
| Apoptotic Pathway | Key Molecular Events Induced by this compound | Outcome |
| Intrinsic (Mitochondrial) | Increased mitochondrial permeability, release of cytochrome c nih.govmdpi.com | Formation of apoptosome, activation of caspase-9 mdpi.comnih.gov |
| Modulation of Bcl-2 family protein expression nih.gov | Imbalance favoring pro-apoptotic proteins | |
| Extrinsic (Death Receptor) | Potential for activation via death receptors (though less directly studied for BPA) mdpi.com | Activation of caspase-8 nih.gov |
| Common Pathway | Activation of effector caspases (e.g., caspase-3) nih.govaging-us.com | Cleavage of cellular proteins, DNA fragmentation, cell death |
| Link between pathways via Bid cleavage mdpi.commdpi.com | Amplification of the apoptotic signal |
Genetic and Epigenetic Alterations
Gene Expression Dysregulation
Exposure to this compound can lead to significant dysregulation of gene expression, altering the normal patterns of transcription within a cell. researchgate.net This can have wide-ranging consequences for cellular function and is a key mechanism of its toxicity. researchgate.net Studies have identified numerous genes whose expression levels are changed following BPA exposure. mdpi.com These alterations are not random and often affect specific molecular pathways related to cell cycle control, metabolism, and inflammation. nih.gov
Research has shown that BPA can modulate the expression of genes involved in critical cellular processes. For example, in mouse spermatocytes, BPA exposure was found to alter the expression of genes such as myosin-binding protein H (mybph) and protein kinase C δ (prkcd), with these changes being linked to DNA methylation. nih.gov In other models, BPA has been shown to affect the expression of genes related to myeloid cell development. researchgate.net
The dysregulation of gene expression can occur through various mechanisms, including direct interaction with transcription factors or indirect effects mediated by epigenetic changes. researchgate.net The consequences of this dysregulation are diverse and can contribute to the various adverse health effects associated with BPA exposure. Understanding which genes and pathways are affected is crucial for elucidating the molecular basis of BPA's toxicity. mdpi.com
The table below provides examples of genes and pathways affected by this compound.
| Affected Gene/Pathway | Cellular Process | Observed Dysregulation | Potential Consequence |
| Myosin-binding protein H (mybph) nih.gov | Muscle contraction, cell structure | Altered expression levels | Impaired cellular mechanics |
| Protein kinase C δ (prkcd) nih.gov | Signal transduction, cell growth, apoptosis | Altered expression levels | Disrupted cellular signaling |
| Genes related to myeloid development researchgate.net | Hematopoiesis | Up-regulation of specific genes | Abnormal immune cell development |
| MicroRNA-encoding genes (e.g., miR-21, miR-146a) nih.gov | Post-transcriptional gene regulation | Modulation of expression | Widespread changes in target gene expression |
Interference with Cellular Signaling Pathways Beyond Nuclear Receptors
Disruption of Neuroendocrine System Function
This compound can interfere with the neuroendocrine system, which integrates the nervous and endocrine systems to regulate numerous physiological processes. mdpi.comlongdom.org This disruption can occur through various mechanisms, leading to altered synthesis of neuropeptides and neurotransmitters in the central nervous system. mdpi.com The hypothalamus, a key brain region controlling neuroendocrine function, is particularly vulnerable to the effects of endocrine-disrupting chemicals like BPA. nih.gov
Exposure to BPA has been reported to disrupt the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response. mdpi.com This can lead to long-term changes in the synthesis of glucocorticoid hormones. mdpi.com Furthermore, BPA can interfere with hormonal balance by affecting the function of various hormone receptors, leading to altered levels of hormones such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH). mdpi.com
The neuroendocrine system relies on a complex interplay of hormones, cytokines, and neurotransmitters to maintain homeostasis. mdpi.com By mimicking or blocking the actions of natural hormones, BPA can perturb these delicate signaling networks. nih.gov This disruption is not limited to reproductive hormones; it can also affect the regulation of metabolism and behavior. mdpi.comfrontiersin.org For example, studies have linked BPA exposure to alterations in dopaminergic and other neurotransmitter systems that are involved in the neuroendocrine control of various bodily functions. frontiersin.org The intricate connections within the immune-neuroendocrine network are also potential targets for BPA's disruptive effects. mdpi.com
The table below details the impact of this compound on neuroendocrine system function.
| Neuroendocrine Component | Effect of this compound Exposure | Potential Outcome |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Disruption of normal function mdpi.com | Altered stress response, changes in glucocorticoid levels mdpi.com |
| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Altered levels of FSH and LH mdpi.com | Reproductive and developmental issues mdpi.com |
| Neurotransmitter Systems | Changes in synthesis and signaling (e.g., dopamine) mdpi.comfrontiersin.org | Disruption of neuroendocrine control of behavior and metabolism mdpi.com |
| Neuropeptide Synthesis | Abnormal development can lead to long-term changes mdpi.com | Long-term disruption of neuroendocrine, behavioral, and metabolic functions mdpi.com |
| Immune-Neuroendocrine Network | Interference with the network's signaling molecules mdpi.com | Complex, multi-systemic effects |
Modulation of Immune and Inflammatory Responses
This compound, commonly known as bisphenol A (BPA), has been shown to exert significant influence over the immune system, capable of inducing abnormal inflammatory and immune responses. nih.gov The compound is recognized as a skin sensitizer (B1316253) in humans. health.state.mn.us Evidence suggests that BPA can modulate the immune system through various mechanisms, including epigenetic changes and disruption of cell signaling pathways. nih.gov
Research indicates that BPA can alter the balance of T-helper (Th) cells, which are crucial for adaptive immunity. Specifically, it has been shown to impair the ratio between Th1 and Th2 subsets of T cells and to affect the appropriate differentiation and function of regulatory T cells (Treg). nih.gov In vivo studies in mice have demonstrated that administration of the compound enhanced the proliferative responses of thymus cells and led to an increased production of antibodies following immunization. nih.gov
The compound's impact on inflammatory mediators is also well-documented. Human studies have found positive correlations between BPA exposure and circulating levels of pro-inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). mdpi.com Other biomarkers associated with BPA exposure include increases in IL-4, IL-17A, and various T-cell populations. health.state.mn.usmdpi.com However, results for some immune markers, such as IgG2a and interferon-ɣ, have been inconsistent across studies. health.state.mn.us The European Food Safety Authority (EFSA) has acknowledged the evidence of BPA's effects on the immune system, particularly on T-cells involved in inflammatory conditions like autoimmunity and lung inflammation, as a key factor in its risk assessment. europa.eu
Furthermore, at the molecular level, BPA can modulate the expression of specific microRNAs (miRNAs), such as miR-21, miR-146a, and miR-155, which are known to be critical regulators of inflammatory processes. researchgate.net
Table 1: Documented Effects of this compound on Immune and Inflammatory Markers
| Immune System Component | Observed Effect | Reference |
| Cellular Immunity | ||
| Th1/Th2 Cell Ratio | Imbalance/Impairment | nih.gov |
| Regulatory T cells (Treg) | Affected differentiation and function | nih.gov |
| Thymus Cells | Enhanced proliferative response (in vivo, mice) | nih.gov |
| Splenocyte T-cell Populations | Increased populations at some doses | health.state.mn.us |
| Humoral Immunity | ||
| Antibody Production | Enhanced upon immunization (in vivo, mice) | nih.gov |
| Immunoglobulin G1 (IgG1) | Increased levels at some doses | health.state.mn.us |
| Inflammatory Cytokines & Markers | ||
| Interleukin-4 (IL-4) | Increased levels | health.state.mn.usmdpi.com |
| Interleukin-6 (IL-6) | Increased levels | mdpi.com |
| C-Reactive Protein (CRP) | Increased levels | mdpi.com |
| Regulatory Molecules | ||
| microRNAs (miR-21, miR-146a, miR-155) | Modulated expression | researchgate.net |
Effects on Enzyme Activity and Metabolic Regulation
This compound has been found to interfere with metabolic processes and enzyme activity, contributing to metabolic disturbances. nih.gov Studies on rodents have shown that exposure can lead to significant changes in metabolic functions, including effects on lipogenesis, glucose regulation, and insulin (B600854) sensitivity. nih.gov These effects are sometimes described as steatogenic (promoting fatty liver) and obesogenic. nih.gov
The liver is a key target for the metabolic effects of this compound. Investigations have noted transitory effects, such as changes in blood chemistry and increased liver function, which suggest the substance is metabolized in the liver. europa.eu At high doses, an increase in the mean liver weight in dogs and the presence of multinucleated giant hepatocytes in mice have been observed. epa.gov However, one study reported that the activity of alanine (B10760859) transaminase, a marker enzyme for liver injury, remained unchanged in treated rats. nih.gov
The compound's interaction with specific enzymes has been a subject of research. There are conflicting reports regarding its effect on aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. nih.govchemtrust.org One study reported that the compound can inhibit aromatase activity, while another found that it did not directly inhibit the enzyme's activity in H295R cells at concentrations up to 100 μM. nih.govchemtrust.org Additionally, studies indicate that the compound's effects are not likely mediated through CYP1A enzyme metabolism. nih.gov
Metabolomic studies using human liver cells (HepG2) have provided deeper insight, showing that this compound can modulate major metabolic pathways involved in cellular functions and detoxification processes, in a manner that can be distinguished from the natural hormone 17β-estradiol. nih.gov
Table 2: Effects of this compound on Specific Enzymes and Metabolic Pathways
| Enzyme/Pathway | Observed Effect | Cell/Animal Model | Reference |
| Enzymes | |||
| Aromatase (CYP19) | Inhibition reported | Not specified | chemtrust.org |
| Aromatase (CYP19) | No direct inhibition observed (up to 100 μM) | Human H295R cells | nih.gov |
| EROD (CYP1A-mediated) | No induction of activity | Carp (B13450389) hepatocytes | nih.gov |
| Alanine Transaminase (ALT) | No change in activity | Rats | nih.gov |
| Metabolic Pathways | |||
| Lipogenesis | Affected | Rodents, HepG2 cells | nih.gov |
| Glucose Regulation | Affected | Rodents, HepG2 cells | nih.gov |
| Insulin Regulation | Affected | Rodents | nih.gov |
| Cholesterol Metabolism | Promotes cholesterol absorption | Caco-2 cells | nih.gov |
Alteration of Gut Microbiota Composition and Function
Emerging evidence indicates that this compound can significantly alter the composition and function of the gut microbiota, a complex community of microorganisms residing in the digestive tract. mdpi.comnih.gov This disruption, often termed dysbiosis, can have cascading effects on host health, including immune function and metabolism. nih.govmdpi.com
Table 3: Summary of this compound's Impact on Gut Microbiota
| Aspect of Gut Microbiota | Observed Effect | Consequence | Reference |
| Composition | |||
| Microbial Diversity | Reduced | Dysbiosis | mdpi.com |
| Beneficial Bacteria | Decreased abundance | Lower SCFA production | mdpi.com |
| Opportunistic Pathogens | Increased abundance | Increased risk of inflammation | amegroups.org |
| Function | |||
| Gut Barrier Integrity | Increased permeability ("leaky gut") | Translocation of endotoxins (LPS) | mdpi.comnih.gov |
| Host Metabolism | Disruption of metabolite homeostasis | Systemic metabolic disturbances | mdpi.com |
| Host Response | |||
| Inflammation | Triggering of chronic inflammation | Contribution to metabolic disorders | mdpi.com |
| Oxidative Stress | Increased | Trigger for inflammation | nih.gov |
Low-Dose Effects and Non-Monotonic Dose-Response Relationships
The toxicological evaluation of this compound is complicated by the observation of low-dose effects and non-monotonic dose-response (NMDR) relationships. agencyiq.comanses.fr A non-monotonic dose-response curve is one in which the slope of the curve changes direction, resulting in shapes such as a "U" or an inverted "U". belgium.beendocrinesciencematters.org This pattern challenges the traditional toxicological principle that "the dose makes the poison," where effects are expected to increase proportionally with the dose. endocrinesciencematters.org
For endocrine-disrupting compounds like this compound, effects can be observed at very low exposure levels, sometimes comparable to those found in the general human population. agencyiq.comanses.fr The critical implication of an NMDR is that the absence of adverse effects at high, tested doses does not guarantee safety at lower doses. agencyiq.combelgium.be This poses a significant challenge for establishing "safe" exposure levels and for regulatory toxicology. agencyiq.com
Evidence for non-monotonic responses to this compound has been found in various experimental settings. For example, studies have reported immune-related cellular effects at low doses. health.state.mn.us In vitro studies have demonstrated that the compound and its analogues can induce non-monotonous, U- or bell-shaped changes in the expression of microRNAs that regulate key cellular processes like inflammation and metabolism. researchgate.net While the existence of low-dose effects and NMDRs is recognized, there is ongoing scientific and regulatory discussion regarding their frequency in whole-organism studies and their direct predictability for adverse outcomes in humans. anses.frendocrinesciencematters.org
Epidemiological and Experimental Health Outcomes Associated with 2,2 Isopropylidenediphenol Exposure
Reproductive System Dysfunctions
2,2'-isopropylidenediphenol, commonly known as bisphenol A (BPA), is an endocrine-disrupting chemical that has been linked to a range of reproductive health issues in both males and females. Its ability to mimic estrogen allows it to interfere with the body's hormonal balance, leading to various dysfunctions. mdpi.commdpi.com
Male Reproductive Health: Impaired Spermatogenesis, Decreased Sperm Counts, and Altered Semen Quality
Exposure to this compound has been associated with significant adverse effects on male reproductive health, primarily by disrupting the hypothalamic-pituitary-gonadal (HPG) axis, which regulates hormone production and sperm development. mdpi.comnews-medical.net
Detailed Research Findings:
Impaired Spermatogenesis: BPA interferes with spermatogenesis, the process of sperm production, by affecting the function of both Sertoli and Leydig cells in the testes. mdpi.commdpi.com It can lead to the degeneration and reduction in the number of Sertoli cells, which are crucial for sperm maturation. mdpi.com Additionally, BPA has been shown to directly act on Leydig cells, which produce testosterone, by reducing their proliferation and impairing normal steroidogenesis. mdpi.com Animal studies have demonstrated that BPA exposure can cause developmental distortion during spermatogenesis, induce apoptosis (cell death) of germ cells, and lead to a reduction in the number of spermatocytes and spermatids. frontiersin.org
Decreased Sperm Counts and Concentration: Multiple studies have reported a negative correlation between BPA exposure and sperm concentration and total sperm count. mdpi.comnih.gov Men with occupational exposure to BPA have shown a significant negative association between urinary BPA levels and sperm count. nih.gov Even at low environmental doses, BPA has been found to reduce sperm counts in animal models. semanticscholar.org
Altered Semen Quality: Beyond sperm quantity, BPA exposure is also linked to a decline in semen quality, including reduced sperm motility and vitality. mdpi.comnih.gov Studies on men from infertility clinics have found associations between increased urinary BPA levels and lower sperm motility and altered sperm morphology. news-medical.net Furthermore, BPA exposure has been linked to an increase in DNA damage in sperm. mdpi.comfrontiersin.org
Table 1: Effects of this compound on Male Reproductive Parameters
| Parameter | Observed Effect | Supporting Evidence |
|---|---|---|
| Spermatogenesis | Disruption of germ cell differentiation, apoptosis of spermatogenic cells. frontiersin.orgfrontiersin.org | Animal studies show disorganization of germ cells and reduced spermatogenic capacity. mdpi.com |
| Sperm Count | Decreased total sperm count and concentration. mdpi.comnih.gov | Epidemiological studies show an inverse association between urinary BPA levels and sperm count. nih.gov |
| Sperm Motility | Reduced sperm motility. mdpi.commdpi.com | Studies in both humans and animals have demonstrated a negative impact on sperm movement. mdpi.comhealthandenvironment.org |
| Sperm Morphology | Increased number of morphologically altered and headless spermatozoa. frontiersin.org | Animal studies have observed an increase in abnormal sperm shapes following BPA exposure. healthandenvironment.org |
| Sperm DNA Integrity | Increased DNA fragmentation and hydroxymethylation. mdpi.comfrontiersin.org | Studies have shown that BPA can induce genetic abnormalities in sperm. frontiersin.orgplos.org |
Female Reproductive Health: Infertility, Polycystic Ovary Syndrome (PCOS), Endometriosis, and Precocious Puberty
In females, this compound exposure has been implicated in a variety of reproductive disorders by disrupting the delicate hormonal balance that governs the menstrual cycle, ovarian function, and pubertal development. nih.gov
Detailed Research Findings:
Infertility: Epidemiological studies suggest a link between BPA exposure and female infertility. bmj.com Some studies have found that women with premature ovarian insufficiency had higher serum levels of BPA. nih.gov While not all studies show a direct correlation between individual BPA levels and infertility, combined exposure to BPA and other chemicals has been positively associated with infertility. nih.gov Animal studies have shown that BPA can affect the early stages of oogenesis, leading to defects in the developing fetal ovary. endometriosi.it
Polycystic Ovary Syndrome (PCOS): Several studies have reported a higher prevalence of PCOS in women with elevated BPA concentrations. nih.gov PCOS is a hormonal disorder characterized by irregular periods, excess androgen levels, and polycystic ovaries. The estrogen-mimicking properties of BPA are thought to contribute to the hormonal imbalances seen in PCOS. nih.gov
Endometriosis: Endometriosis, a condition where tissue similar to the lining inside the uterus grows outside the uterus, has also been linked to BPA exposure. ginekologiaipoloznictwo.commdpi.com Studies have found that higher urinary BPA levels are associated with an increased incidence of non-ovarian pelvic endometriosis. ginekologiaipoloznictwo.comoup.com Animal studies suggest that prenatal BPA exposure can even lead to the development of an endometriosis-like phenotype in offspring. mdpi.com
Precocious Puberty: The timing of puberty in girls may be affected by BPA exposure, although findings have been inconsistent. nih.gove-apem.org Some studies have reported an association between higher BPA levels and premature thelarche (breast development) and precocious puberty. nih.govmdpi.com BPA is believed to influence the hypothalamic-pituitary-gonadal axis, potentially stimulating factors that trigger the onset of puberty. nih.gov However, other studies have found no significant relationship or even a later onset of puberty. e-apem.org
Table 2: this compound and Female Reproductive Disorders
| Condition | Association with BPA Exposure | Key Research Findings |
|---|---|---|
| Infertility | Inverse association with ovarian reserve markers. nih.gov | Higher BPA levels found in some infertile women; animal studies show damage to developing ovaries. nih.govendometriosi.it |
| PCOS | Higher prevalence in women with elevated BPA levels. nih.gov | BPA's estrogenic activity may contribute to hormonal imbalances characteristic of PCOS. nih.gov |
| Endometriosis | Increased risk, particularly for non-ovarian pelvic endometriosis. ginekologiaipoloznictwo.comoup.com | Prenatal exposure in animal models can induce endometriosis-like conditions. mdpi.com |
| Precocious Puberty | Inconsistent findings, with some studies showing a link to earlier puberty. nih.gove-apem.org | BPA may stimulate hormonal pathways that initiate puberty. nih.gov |
Metabolic and Endocrine Disorders
Exposure to this compound has been increasingly linked to a higher risk of metabolic and endocrine disorders, including obesity and diabetes. It is considered an "obesogen," a chemical that can promote obesity. nih.govcore.ac.uk
Obesity and Adipogenesis
BPA is thought to contribute to obesity by promoting adipogenesis, the process by which fat cells (adipocytes) are formed. nih.govnih.gov
Detailed Research Findings:
Promotion of Adipogenesis: BPA can influence key regulators of fat metabolism, such as peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in adipocyte differentiation. nih.govnih.gov By interacting with such pathways, BPA can increase the differentiation of precursor cells into mature fat cells and enhance lipid accumulation within these cells. nih.gov
Increased Fat Cell Number and Size: In vitro studies using cell lines like 3T3-L1 pre-adipocytes have shown that exposure to low doses of BPA can increase pre-adipocyte proliferation and lead to the development of larger, hypertrophic adipocytes that accumulate more lipids. plos.org
Altered Adipose Tissue Function: Beyond simply increasing fat mass, BPA exposure can lead to the creation of dysfunctional adipocytes. These cells may exhibit impaired insulin (B600854) signaling and an increased expression of pro-inflammatory cytokines, contributing to a state of chronic, low-grade inflammation often associated with obesity. plos.orgplos.org
Table 3: Research Highlights on BPA and Obesity/Adipogenesis
| Study Type | Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | 3T3-L1 pre-adipocytes | Increased proliferation and differentiation into hypertrophic, insulin-resistant adipocytes. | plos.org |
| In Vitro | Human pre-adipocytes | BPA stimulated adipocyte differentiation. | plos.org |
| Epidemiological | Chinese Adults | Positive association between urinary BPA and prevalence of obesity. | core.ac.uk |
Lipid Dysregulation and Hypercholesterolemia
Exposure to this compound, commonly known as bisphenol A (BPA), has been linked to disruptions in lipid metabolism, contributing to conditions such as dyslipidemia and hypercholesterolemia. Dyslipidemia is a condition marked by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood, and is a significant risk factor for cardiovascular disease. mdpi.com Hypercholesterolemia, a specific type of dyslipidemia, is characterized by high levels of cholesterol in the blood. racgp.org.aumedlineplus.gov
Atherogenic dyslipidemia, often associated with metabolic syndrome and type 2 diabetes, involves a specific pattern of lipid abnormalities, including elevated triglycerides, low levels of high-density lipoprotein (HDL) cholesterol, and an increase in small, dense low-density lipoprotein (LDL) particles. mdpi.com Studies have shown a positive correlation between urinary or blood BPA levels and the risk of various cardiometabolic diseases, including those related to lipid dysregulation. nih.govmdpi.com
The mechanisms by which BPA may influence lipid metabolism are complex and are thought to involve various cellular signaling pathways. nih.gov Research suggests that BPA can induce disorders or dysfunctions in tissues that are key to regulating lipid homeostasis, such as the liver, adipose tissue, and skeletal muscle. nih.gov
Familial hypercholesterolemia is a genetic disorder that also results in high LDL cholesterol levels and an increased risk of premature coronary artery disease. racgp.org.aunih.gov While distinct from environmentally induced dyslipidemia, it underscores the critical role of proper lipid regulation in cardiovascular health. The variability in cholesterol levels over time may also be an indicator of the body's declining ability to regulate lipids, which could have negative implications for cognitive function. alzdiscovery.org
Table 1: Research Findings on this compound and Lipid Dysregulation
| Study Type | Organism/Population | Key Findings | Reference |
|---|---|---|---|
| Review | Human | Positive association between blood or urinary BPA levels and cardiometabolic diseases. | nih.govmdpi.com |
| Review | Human | BPA induces disorders in tissues associated with lipid metabolism. | nih.gov |
| Review | Human | Atherogenic dyslipidemia is characterized by high triglycerides and low HDL cholesterol. | mdpi.com |
| Review | Human | High cholesterol is a risk factor for cardiovascular disease. | clevelandclinic.org |
| Informational | General | Familial hypercholesterolemia is an inherited disorder of high LDL cholesterol. | racgp.org.aunih.gov |
Thyroid Function Disturbances and Thyroid Neoplasms
This compound (BPA) is recognized as an endocrine-disrupting chemical that can interfere with thyroid hormone function. nih.govkoreamed.org Thyroid hormones are essential for regulating metabolism, growth, and development, particularly of the brain. nih.gov Any interference with thyroid hormone status can have significant health consequences. nih.gov
BPA has been shown to disrupt thyroid function through multiple mechanisms. nih.gov These include acting as an antagonist to thyroid hormone receptors, thereby interfering with their normal signaling pathways. koreamed.org It can also affect the expression of genes at the level of the thyroid and pituitary glands, compete with thyroid hormones for binding to transport proteins, and induce toxicity in thyroid cells. nih.gov
Epidemiological studies in humans have produced some conflicting results regarding the association between BPA exposure and thyroid dysfunction. nih.gov However, some evidence suggests a potential link between BPA exposure and an increased risk of thyroid nodules. nih.govkoreamed.org In some case-control studies, higher urinary BPA concentrations have been observed in patients with thyroid nodules or thyroid cancer compared to control groups. koreamed.org
Thyroid neoplasms, or tumors, can be benign or malignant. nih.gove-enm.org The classification of thyroid tumors is complex and has undergone revisions to better reflect their cellular origin, pathological features, and molecular characteristics. nih.gove-enm.org Papillary thyroid carcinoma is a common type of thyroid cancer. nih.gov While direct causation is difficult to establish from current research, the potential for BPA to contribute to thyroid disturbances warrants further investigation into its role in the development of thyroid neoplasms.
Table 2: Research Findings on this compound and Thyroid Health
| Study Type | Organism/Population | Key Findings | Reference |
|---|---|---|---|
| Review | In vitro and In vivo | BPA disrupts thyroid function through multiple mechanisms, including receptor antagonism. | nih.govkoreamed.org |
| Review | Human | Some studies suggest a link between BPA exposure and an increased risk of thyroid nodules. | nih.govkoreamed.org |
| Case-Control Studies | Human | Higher urinary BPA levels found in patients with thyroid nodules or cancer in some studies. | koreamed.org |
| Review | General | Thyroid hormones are crucial for metabolism, growth, and brain development. | nih.gov |
| Classification | Medical | Thyroid neoplasms are classified based on cell origin, pathology, and molecular features. | nih.gove-enm.org |
Neurodevelopmental and Neurological Impacts
Altered Neurogenesis and Brain Development
Exposure to this compound (BPA) during critical developmental periods has been shown to impact neurogenesis and brain development in various animal models. nih.govresearchgate.net Neurogenesis, the process of generating new neurons, is fundamental for the proper formation and function of the brain. researchgate.net
Studies in animal models have demonstrated that developmental exposure to BPA can lead to changes in brain structure and function. europa.eu For instance, some research has reported effects on gene expression, neuroendocrine function, and the morphology of certain brain regions. europa.eu In zebrafish, BPA exposure has been associated with reduced neurite length, which is an essential aspect of axon growth. nih.gov Similarly, in the fruit fly, developmental BPA exposure caused defects in axon guidance in the mushroom body, a brain structure vital for learning and memory. nih.gov
In mammalian models, BPA has been shown to affect synapse formation. nih.gov While some studies on rat hippocampal neurons found that BPA increased dendrite length and motility, others using human embryonic stem cell-derived neural stem cells observed a reduction in neurite length with BPA treatment. nih.gov These seemingly contradictory findings may be due to differences in experimental models and conditions.
The developing brain is particularly vulnerable to environmental insults, and disruptions in processes like neurogenesis can have long-lasting consequences for neurological health and behavior. mdpi.com
Table 3: Research Findings on this compound, Neurogenesis, and Brain Development
| Study Type | Organism/Population | Key Findings | Reference |
|---|---|---|---|
| Review | Animal Models | Developmental BPA exposure can alter brain development, including neurogenesis and gene expression. | nih.goveuropa.eu |
| Experimental | Fruit Fly | Developmental BPA exposure led to axon guidance defects in the mushroom body. | nih.gov |
| Experimental | Zebrafish | BPA exposure was associated with reduced neurite length. | nih.gov |
| Experimental | Rat and Human Cells | BPA treatment showed varied effects on dendrite and neurite length in different cell models. | nih.gov |
| Review | General | The developing brain is highly sensitive to environmental factors. | mdpi.com |
Impaired Spatial Memory and Learning
Exposure to this compound (BPA) has been associated with deficits in spatial memory and learning in animal models. nih.gov Spatial memory is a crucial cognitive function that allows for the recording of information about one's environment and spatial orientation. acnr.co.ukresearchgate.net The hippocampus is a key brain region involved in spatial memory and learning. acnr.co.ukresearchgate.net
A variety of behavioral aberrations have been attributed to BPA exposure in laboratory animals, with deficits in learning and memory being a common finding. nih.gov These behavioral changes are consistent with the observed impacts of BPA on the developing brain. nih.gov For instance, studies have shown that BPA can impair the neurodevelopment of organisms, suggesting broad implications for ecosystem health. nih.gov
Working memory, which includes visuospatial working memory, is strongly linked to learning. researchgate.net Research has indicated that spatial working memory, in particular, is a significant predictor of mathematical abilities. psychopen.eufrontiersin.org Deficits in working memory can hamper learning skills, as the cognitive demands of a task may exceed an individual's working memory capacity. researchgate.net
While direct evidence from human studies on BPA and spatial memory is more limited, the consistent findings in animal models raise concerns about the potential for BPA to adversely affect these cognitive functions in humans. europa.euhealth.state.mn.us
Table 4: Research Findings on this compound, Spatial Memory, and Learning
| Study Type | Organism/Population | Key Findings | Reference |
|---|---|---|---|
| Review | Animal Models | BPA exposure is linked to deficits in learning and memory. | nih.gov |
| Review | General | The hippocampus is critical for spatial memory and learning. | acnr.co.ukresearchgate.net |
| Review | Human | Spatial working memory is a key predictor of mathematical skills. | psychopen.eufrontiersin.org |
| Review | Human | Working memory deficits can impair learning. | researchgate.net |
| Review | Animal Models | Behavioral changes from BPA exposure are consistent with its effects on brain development. | nih.gov |
Links to Neurodegenerative Conditions (e.g., AD-like, PD-like neurotoxicity)
Research suggests a potential link between exposure to environmental neurotoxins, including this compound (BPA), and an increased risk of neurodegenerative diseases. nih.govresearchgate.net Neurodegenerative diseases are characterized by the progressive loss of neurons, leading to cognitive and motor dysfunction. nih.gov
Studies have indicated that BPA exposure may increase the risk of developing neurological conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD). researchgate.net The mechanisms are thought to involve the induction of neurodegeneration and cognitive disorders. researchgate.net For instance, BPA has been shown to produce neurodegeneration and cognitive issues that share similarities with those seen in AD. researchgate.net
Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, which lead to neuronal damage and cognitive decline. frontiersin.orgmdpi.com Some research suggests that BPA may contribute to neurotoxicity through pathways that are also implicated in AD. nih.govnih.gov
Parkinson's disease involves the loss of dopamine-producing neurons, resulting in motor impairments. beyondpesticides.org Exposure to certain environmental toxicants has been linked to an increased risk of PD. beyondpesticides.orgpolitico.eunaturalmedicinejournal.com While the direct role of BPA in PD is still being investigated, the broader category of environmental neurotoxins is considered a significant contributing factor to the rising prevalence of neurodegenerative disorders. nih.gov
Table 5: Research Findings on this compound and Neurodegenerative Conditions
| Study Type | Organism/Population | Key Findings | Reference |
|---|---|---|---|
| Review | General | BPA exposure may increase the risk of neurodegenerative diseases like Alzheimer's and Parkinson's. | researchgate.net |
| Review | General | Environmental neurotoxins are implicated in the increasing prevalence of neurodegeneration. | nih.gov |
| Review | General | Alzheimer's disease is characterized by amyloid-beta plaques and neurofibrillary tangles. | frontiersin.orgmdpi.com |
| Review | General | Parkinson's disease results from the loss of dopamine-producing neurons. | beyondpesticides.org |
| Review | General | Exposure to environmental toxicants is a risk factor for Parkinson's disease. | beyondpesticides.orgpolitico.eu |
Cardiovascular System Abnormalities
Exposure to this compound (BPA) has been associated with an increased risk of cardiovascular diseases (CVDs). mdpi.comnih.gov CVDs encompass a range of conditions affecting the heart and blood vessels, including hypertension, coronary artery disease, and heart failure. clevelandclinic.org
Epidemiological studies have reported positive associations between blood or urinary BPA levels and the prevalence of various cardiovascular and cardiometabolic diseases. nih.govmdpi.com Higher urinary BPA concentrations have been significantly linked to an increased risk of mortality from cardiovascular disease. mdpi.com
The mechanisms through which BPA may exert its cardiotoxic effects are multifaceted. Research suggests that BPA can impair cardiac excitability by affecting key ion channels, altering calcium handling within cells, inducing oxidative stress, and causing epigenetic modifications. nih.gov For example, some studies have shown that BPA can inhibit L-type calcium channels, which could lead to the relaxation of vascular smooth muscle and affect vasoreactivity. nih.gov
Furthermore, exposure to BPA has been linked to an increased risk of developing risk factors for CVD, such as hypertension and diabetes. nih.gov In animal studies, exposure to high doses of BPA has been shown to increase the risk of myocarditis (inflammation of the heart muscle) and cardiac fibrosis in female mice. nih.gov Developmental exposure in animal models has also been shown to increase the incidence of cardiac malformations in subsequent generations. nih.gov
Table 6: Research Findings on this compound and Cardiovascular System Abnormalities
| Study Type | Organism/Population | Key Findings | Reference |
|---|---|---|---|
| Review | Human | Positive association between BPA levels and risk of cardiovascular diseases. | nih.govmdpi.comnih.gov |
| Review | Human | Higher urinary BPA is linked to increased cardiovascular disease mortality. | mdpi.com |
| Review | In vitro/In vivo | BPA may impair cardiac function by affecting ion channels, calcium handling, and inducing oxidative stress. | nih.gov |
| Experimental | Animal (mice) | High-dose BPA exposure increased the risk of myocarditis and cardiac fibrosis. | nih.gov |
| Experimental | Animal | Developmental BPA exposure led to a higher percentage of cardiac malformations in subsequent generations. | nih.gov |
Coronary Heart Disease and Hypertension
A growing body of evidence from epidemiological and experimental studies suggests a positive association between BPA exposure and an increased risk for cardiovascular diseases, including coronary heart disease (CHD) and hypertension. mdpi.comnih.gov Several cross-sectional studies have indicated a link between urinary BPA concentrations and a higher prevalence of hypertension. frontiersin.org
Animal studies further support these findings, demonstrating that short-term exposure to low concentrations of BPA can increase blood pressure and induce diastolic dysfunction. frontiersin.org The mechanisms are thought to involve BPA's endocrine-disrupting properties, which can interfere with vascular function. nih.gov For instance, BPA has been shown to modulate vascular smooth muscle regulation, a key factor in vasoreactivity that can be implicated in hypertension and coronary artery disease. nih.gov One study found that the hypertensive effect of BPA was more pronounced in a protein-malnourished state, which was associated with an upregulation of the hepatic angiotensinogen (B3276523) gene, a key component of the renin-angiotensin system that regulates blood pressure. frontiersin.org
| Study Population (Reference) | Key Finding |
|---|---|
| U.S. Adults (NHANES) mdpi.com | High urinary BPA levels are significantly associated with an increased risk of CVD mortality. |
| U.S. Adults (NHANES) mdpi.com | Urinary BPA concentration was associated with an increased prevalence of congestive heart failure, coronary artery disease, angina, myocardial infarction, and stroke, with associations more evident in males. |
| Young Adults (Aged 12-30) mdpi.com | Serum BPA levels were related to carotid artery intima-media thickness, a marker for subclinical atherosclerosis. |
| Dilated Cardiomyopathy Patients mdpi.com | Significantly higher serum BPA levels were detected in patients with dilated cardiomyopathy compared to healthy controls. |
Cardiac Remodeling and Arrhythmias
Experimental research has identified that this compound can induce changes in the heart's structure and electrical function, leading to cardiac remodeling and an increased risk of arrhythmias. nih.gov Cardiac remodeling refers to alterations in the heart's size, mass, and shape, which can lead to dysfunction. physiology.org
Studies have shown that BPA exposure can promote cardiac fibrosis, which is the excessive formation of fibrous connective tissue in the heart muscle. mdpi.comfrontiersin.orgekb.eg This fibrosis is linked to increased collagen deposition and can be stimulated by the activation of signaling pathways like ERK1/2 and CaMKII. mdpi.comfrontiersin.org Such structural changes can impair heart function and create substrates for abnormal electrical impulses. frontiersin.orgfrontiersin.org
BPA has a demonstrated pro-arrhythmic potential. researchgate.netnih.gov Acute exposure has been found to delay cardiac repolarization and prolong the action potential duration (APD) in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). nih.govresearchgate.net This effect, analogous to QT prolongation on an electrocardiogram, is a known risk factor for malignant ventricular arrhythmias. nih.govresearchgate.net The mechanism appears to involve the inhibition of critical potassium ion channels (like hERG) and alterations in intracellular calcium handling. nih.govresearchgate.net The arrhythmogenic effects of BPA are particularly pronounced in female models and in hearts that are already susceptible to arrhythmias. researchgate.netnih.gov
Immunological Dysregulation and Immune System Suppression
Exposure to this compound has been shown to modulate the immune system, potentially leading to dysregulation and suppression. mdpi.comnih.govchemtrust.org As an endocrine-disrupting chemical, BPA can interfere with immune homeostasis through various mechanisms, including binding to estrogen receptors (ERs), estrogen-related receptors (ERRs), and aryl hydrocarbon receptors (AhRs) on immune cells. nih.govoup.com
Research indicates that BPA can alter the balance of T-helper (Th) cells, which are crucial for coordinating immune responses. nih.govnih.gov Specifically, BPA may induce a "Th1 polar shift," favoring pro-inflammatory cellular immune responses over antibody-mediated (Th2) responses. nih.gov Low doses of BPA can also promote the differentiation of Th17 cells, which are involved in inflammation and autoimmunity. mdpi.com Conversely, BPA has also been linked to immunosuppressive effects. Studies have shown it can decrease the survival of immune cells like macrophages, reduce their phagocytic activity, and suppress the production of certain cytokines. nih.govmdpi.comimrpress.com This dual action suggests that BPA can disrupt the delicate balance of the immune system, potentially increasing susceptibility to both infections and immune-mediated diseases like allergies and autoimmunity. nih.govoup.commdpi.com
Carcinogenesis and Mutagenesis
Hormone-Dependent Cancers (e.g., Breast, Prostate)
As a known xenoestrogen, this compound mimics the effects of estrogen and has been linked to an increased risk of hormone-dependent cancers, such as those of the breast and prostate. nih.govnih.govspandidos-publications.com Its ability to interact with estrogen receptors (ERα and ERβ) can lead to changes in cell proliferation, apoptosis, and migration, thereby contributing to cancer development. mdpi.comnih.gov
In the context of breast cancer, studies have shown that early-life exposure to BPA can alter mammary gland development in animal models, increasing susceptibility to tumors later in life. mdpi.comendocrine.orgbcerp.org In vitro, BPA has been found to increase the proliferation of human breast cancer cell lines. mdpi.com The mechanisms may involve not only receptor binding but also epigenetic modifications, such as altering histone methylation, which can affect gene expression related to cancer risk. mdpi.com
For prostate cancer, another hormone-sensitive malignancy, BPA exposure has been shown to promote the growth of prostate epithelial tumors in animal models. nih.gov Research suggests that prostate stem-progenitor cells are direct targets of BPA, and developmental exposure may increase the risk of hormone-dependent cancer in the human prostate epithelium. nih.gov
Genotoxic Potential
The genotoxicity of this compound, or its potential to damage genetic material (DNA), has been a subject of investigation. While some safety assessments have suggested a low potential for mutagenicity, specific scientific studies indicate otherwise. inrs.fr Research has demonstrated that BPA can induce clastogenic effects (causing breaks in chromosomes) and mutagenic effects in experimental models. inrs.fr Furthermore, BPA has been shown to cause DNA double-strand breaks in human breast cancer cells, a severe form of DNA damage that can lead to genomic instability and carcinogenesis if not properly repaired. mdpi.com
| Study Type / Finding | Observation | Reference |
|---|---|---|
| In vitro study (Human breast cancer cells) | Induction of DNA double-strand breaks. | mdpi.com |
| Experimental study | Demonstrated clastogenic and mutagenic effects. | inrs.fr |
| In vitro study | Nitrosylated BPA (a potential metabolite) shows mutagenic activity. | mdpi.com |
Overall Mortality Associations
Recent epidemiological research has investigated the link between BPA exposure and the risk of death. A prospective cohort study using data from the U.S. National Health and Nutrition Examination Survey (NHANES) found a significant association between higher urinary BPA levels and an increased risk of all-cause mortality over a median follow-up of nearly 10 years. nih.govresearchgate.netnih.gov
In this study, after adjusting for various demographic and lifestyle factors, individuals in the highest third of urinary BPA concentration had a 49% higher risk of death from any cause compared to those in the lowest third. nih.gov The study also noted a trend toward a higher risk of cardiovascular disease mortality (a 46% increase), though this finding did not reach statistical significance, potentially due to the limited number of cardiovascular-related deaths in the cohort. nih.govtctmd.com No significant association was found for cancer-specific mortality in that particular study. nih.gov However, a separate analysis of a larger NHANES dataset suggested a U-shaped association between urinary BPA and cancer mortality, where both very low and high levels were associated with different risk profiles. frontiersin.org These findings suggest that exposure to this compound may be a risk factor for premature death in the general adult population. nih.gov
Vulnerable Populations and Critical Windows of Exposure
Exposure to this compound, commonly known as bisphenol A (BPA), is of particular concern during specific periods of development when organisms are most susceptible to environmental influences. nih.govchemtrust.org These "critical windows of exposure" include prenatal, neonatal, and childhood stages, during which the developing systems of the fetus and child are uniquely vulnerable. nih.govresearchgate.net The concept of the "fetal basis of adult disease" suggests that stressors encountered in the womb can predispose individuals to health disorders later in life. chemtrust.org
The developing fetus is directly exposed to BPA, as the compound can cross the placenta and has been detected in amniotic fluid and the placenta itself. mdpi.com This prenatal exposure is a significant concern due to the unique susceptibility of the fetus to environmental toxicants. nih.gov Similarly, infants, especially those born preterm, are considered a high-risk group due to their lower capacity for biotransformation (such as glucuronidation) compared to adults. researchgate.net The worldwide presence of BPA in the environment leads to chronic exposure during these vulnerable periods, which may affect organ and tissue development and have long-term health consequences. nih.gov
Research, including both epidemiological and experimental animal studies, has consistently highlighted that early-life exposure to BPA can lead to a range of health outcomes, often in a sex-specific manner. mentalhealthjournal.orgnih.gov
Prenatal and Perinatal Exposure
The prenatal period is considered one of the most vulnerable times for BPA exposure. mdpi.com Maternal exposure to BPA during pregnancy has been linked in multiple studies to various health outcomes in offspring.
Neurodevelopment and Behavior: A growing body of evidence from epidemiological studies suggests a link between prenatal BPA exposure and adverse neurobehavioral outcomes in children. mentalhealthjournal.orgmdpi.com These associations are often sex-dependent. mentalhealthjournal.org For instance, some studies have found that prenatal BPA concentrations are associated with increased hyperactivity, aggression, and externalizing behaviors in female children. nih.govresearchgate.netnih.gov Other research has linked higher prenatal BPA levels to more internalizing problems and poorer executive function in young boys. mentalhealthjournal.org Animal studies corroborate these findings, showing that perinatal BPA exposure is associated with increased locomotor activity, aggression, and cognitive impairments. researchgate.net
Reproductive System Development: Exposure during critical developmental windows can impact the reproductive system. In humans, prenatal BPA exposure has been associated with changes in anogenital distance, a marker of prenatal androgen action. mdpi.com Animal studies have shown that perinatal exposure to low doses of BPA can affect patterns of estrous cyclicity and plasma luteinizing hormone (LH) levels. inrs.fr
Birth Outcomes: The association between maternal BPA exposure and birth outcomes has been investigated, though findings are not always consistent. mdpi.com Some studies suggest a higher risk of preterm birth (particularly in males), as well as decreased birth weight and length, while others have found no significant association. mdpi.com
Metabolic Health: Developmental exposure to BPA has been suggested to disturb normal metabolic processes. nih.gov Animal studies indicate that perinatal exposure may increase the risk of developing obesity later in life, with observed effects including increased body weight, adipose tissue, and liver triglycerides in male offspring. mdpi.com In some rat studies, developmental BPA exposure led to increased plasma triglyceride levels in both male and female offspring. nih.gov
The following table summarizes findings from selected studies on prenatal BPA exposure.
Table 1: Selected Epidemiological and Experimental Studies on Prenatal/Perinatal this compound (BPA) Exposure
| Study Type | Population/Model | Exposure Window | Associated Health Outcomes in Offspring | Citation(s) |
|---|---|---|---|---|
| Epidemiological | Human Mother-Child Pairs | Prenatal | Increased hyperactivity and aggression in 2-year-old female children. | nih.govresearchgate.netnih.gov |
| Epidemiological | Human Mother-Child Pairs | Prenatal | More frequent internalizing problems and poorer executive function in 3-year-old boys. | mentalhealthjournal.org |
| Epidemiological | Human Mother-Infant Pairs | Prenatal | Potential for higher risk of preterm birth (males) and decreased birth weight/length (results inconsistent across studies). | mdpi.com |
| Experimental | CD-1 Mice | Prenatal/Perinatal | Altered behavioral responses to novelty, decreased sex differences in exploratory behavior, altered maternal behavior. | researchgate.net |
| Experimental | Fischer 344 Rats | Developmental | Increased plasma triglyceride levels in male and female offspring; increased adipocyte cell density in females. | nih.gov |
Childhood Exposure
Postnatal exposure to BPA during infancy and childhood is also a concern. Research has linked childhood BPA exposure to altered neurodevelopment, including potential associations with symptoms of attention-deficit/hyperactivity disorder (ADHD). researchgate.netmentalhealthjournal.org Other studies have investigated links between childhood BPA levels and the timing of puberty, with some suggesting a weak association with delayed breast development in girls. nih.govresearchgate.net
The evidence from both human and animal studies underscores that the timing of exposure to this compound is a critical factor in determining potential health outcomes. The prenatal and early postnatal periods represent windows of heightened vulnerability, during which exposure may program long-term changes in neurodevelopment, metabolic function, and reproductive health. researchgate.netmdpi.comnih.gov
Degradation, Remediation, and Mitigation Strategies for 2,2 Isopropylidenediphenol
Biological Degradation Pathways
Biological degradation offers an environmentally friendly and cost-effective approach to remediate BPA contamination. This process relies on the metabolic activities of various microorganisms that can utilize the compound as a source of carbon and energy, breaking it down through specific enzymatic pathways.
Microbial Degradation Mechanisms: Bacterial Strains and Enzymatic Processes (Laccase, Peroxidase)
A variety of bacteria have demonstrated the ability to degrade BPA. Among the most studied are species from the genera Sphingomonas, Pseudomonas, Bacillus, and Rhodococcus. nih.govresearchgate.netmdpi.com For instance, Sphingomonas species, such as S. bisphenolicum and Sphingomonas sp. strain TTNP3, are well-documented for their efficiency in breaking down BPA. nih.gov Similarly, Pseudomonas sp. is frequently identified in environmental samples as a key player in BPA degradation. researchgate.net
The breakdown of BPA is facilitated by specific enzymes secreted by these microorganisms. Key among these are oxidoreductases like laccases and peroxidases, which are also involved in the degradation of complex aromatic polymers like lignin (B12514952). mdpi.comnih.gov Fungi are also significant producers of extracellular enzymes, particularly laccase, for BPA degradation. researchgate.net Lignin-degrading enzymes from fungi, such as manganese peroxidase and laccase, are involved in the biodegradation of BPA. nih.gov Bacterial strains like Bacillus ligniniphilus L1 can secrete both laccase and manganese peroxidase to break down lignin and have shown potential in degrading other complex aromatic compounds. mdpi.comnih.govnih.gov These enzymes initiate the degradation process by oxidizing the phenolic rings of the BPA molecule, making it susceptible to further breakdown.
| Bacterial Genus | Key Degrading Enzymes | Reference |
| Sphingomonas | Monooxygenase | nih.gov |
| Pseudomonas | Not specified in sources | researchgate.net |
| Bacillus | Laccase, Manganese Peroxidase | mdpi.comnih.gov |
| Rhodococcus | Not specified in sources | mdpi.com |
| Pandoraea | Laccase, Manganese Peroxidase | nih.gov |
Oxidative Skeletal Rearrangement and Ipso-Substitution Pathways
A primary mechanism for the bacterial degradation of BPA is initiated by an ipso-substitution reaction. nih.govnih.gov This pathway involves an electrophilic attack on the aromatic ring at the carbon atom that bears the substituent (the ipso position). researchgate.net In strains like Sphingomonas sp. TTNP3, the degradation is initiated by a monooxygenase enzyme that hydroxylates the C-4 position of one of BPA's phenol (B47542) rings. nih.gov
This ipso-hydroxylation leads to the formation of an unstable quinol intermediate. nih.gov The subsequent rearomatization of this intermediate results in the cleavage of the carbon-carbon bond connecting the isopropylidene bridge to the substituted phenol ring. nih.gov This step effectively breaks the parent molecule apart, yielding primary metabolites such as 4-hydroxy-4-isopropenylcyclohexa-2,5-dien-1-one, 4-isopropenylphenol, and hydroquinone. nih.govnih.gov This ipso-substitution mechanism is considered a versatile and important degradative strategy used by diverse microorganisms to break down not only BPA but also other α-quaternary alkylphenols. nih.gov
Role of Biofilms in Microbial Degradation
Microbial biofilms—communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS)—play a crucial role in the bioremediation of pollutants like BPA. cityu.edu.hknih.gov The biofilm structure provides a protective environment for the microbes against toxic substances and environmental stresses. cityu.edu.hknih.gov
Advanced Chemical Oxidation Processes (AOPs)
Advanced Chemical Oxidation Processes (AOPs) are a set of technologies designed to degrade persistent organic pollutants that are resistant to conventional treatment methods. mdpi.comnih.gov These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily free radicals, which can mineralize complex organic molecules like BPA into simpler, less harmful compounds such as CO₂ and H₂O. frontiersin.org
Applications of Hydroxyl and Sulfate (B86663) Radicals
The most prominent AOPs are based on the generation of hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). mdpi.comnih.gov These radicals are powerful oxidizing agents capable of rapidly breaking down a wide range of organic contaminants. nih.gov
Hydroxyl Radical (•OH) Based AOPs : These include processes like ozonation, Fenton (Fe²⁺/H₂O₂), and photocatalysis. The hydroxyl radical has a very high oxidation potential (2.8 V) and reacts indiscriminately with organic molecules, typically by abstracting a hydrogen atom or adding to a double bond, initiating a cascade of oxidative reactions that lead to mineralization. nih.govresearchgate.net
Sulfate Radical (SO₄•⁻) Based AOPs : These processes involve the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS) using heat, UV light, or transition metals. frontiersin.org The sulfate radical possesses a high redox potential (2.5-3.1 V), a longer half-life (30-40 µs) compared to the hydroxyl radical, and is effective over a broader pH range (2.0-8.0). frontiersin.orgresearchgate.net SR-AOPs are considered highly promising for wastewater treatment due to their versatility and efficiency in degrading persistent pollutants. frontiersin.org
Both radical-based systems have proven effective in degrading refractory organic pollutants found in challenging matrices like landfill leachate. nih.gov
| Radical Species | Typical Precursors | Activation Methods | Key Advantages | Reference |
| Hydroxyl Radical (•OH) | Ozone (O₃), Hydrogen Peroxide (H₂O₂) | UV light, Fenton's reagent (Fe²⁺) | High oxidation potential (2.8 V) | nih.govresearchgate.net |
| Sulfate Radical (SO₄•⁻) | Persulfate (PS), Peroxymonosulfate (PMS) | Heat, UV light, Transition Metals (e.g., Fe²⁺, Co²⁺) | High redox potential (2.5-3.1 V), longer half-life, wide effective pH range | frontiersin.orgresearchgate.net |
Photocatalytic Degradation Using Metal/Non-Metal Doped Materials
Photocatalysis is an AOP that utilizes a semiconductor material, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), to generate reactive oxygen species upon illumination with light. researchgate.net When the semiconductor absorbs photons with energy equal to or greater than its band gap, electrons (e⁻) are excited to the conduction band, leaving holes (h⁺) in the valence band. preprints.org These charge carriers react with water and oxygen to produce powerful oxidizing agents, including hydroxyl radicals, which then degrade organic pollutants. preprints.org
To improve efficiency, especially under visible light which constitutes a large portion of the solar spectrum, the semiconductor photocatalysts are often modified. A common strategy is doping the material with either metals or non-metals. preprints.orgresearchgate.net
Metal Doping : Introducing transition metals can enhance catalytic activity by trapping the photogenerated electrons, which reduces the recombination rate of electron-hole pairs and makes more charge carriers available for redox reactions. preprints.org
A study on the degradation of BPA using non-metal-doped TiO₂ demonstrated significantly enhanced performance under sunlight. Iodine-doped TiO₂ achieved 100% degradation of BPA within 66.5 minutes, proving superior to undoped TiO₂. researchgate.net
Integrated Remediation Systems
Ozonation and Photo-Fenton Processes
Advanced oxidation processes (AOPs) are highly effective for the degradation of 2,2'-isopropylidenediphenol, commonly known as bisphenol A (BPA). Among these, ozonation and photo-Fenton processes are prominent.
Ozonation has demonstrated significant efficacy in degrading BPA. frontiersin.org Studies have shown that ozonation can achieve complete removal of BPA from water. For instance, at an initial BPA concentration of 1.0 mg/L, a complete removal was observed within 10 minutes with an ozone dosage of 1.0 mg/L. frontiersin.org The degradation kinetics often follow a pseudo-second-order model. frontiersin.org The efficiency of ozonation is influenced by factors such as pH, with alkaline conditions generally promoting faster removal due to the generation of highly reactive hydroxyl radicals. iwaponline.com For example, at pH 10, a sharp decline in BPA concentration from 100 to 22 mg·L⁻¹ was observed in the first 10 minutes of ozonation. iwaponline.com The presence of certain ions can also affect the process; for instance, Fe³⁺ and Cu²⁺ can catalyze BPA degradation during ozonation. frontiersin.orgresearchgate.net
The photo-Fenton process , which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) under UV irradiation, is another powerful AOP for BPA degradation. This process generates hydroxyl radicals (•OH), which are strong oxidizing agents. Research has shown that the photo-Fenton process can completely degrade an initial BPA concentration of 10 mg/L in just 9 minutes under optimal conditions. researchgate.net The degradation rate is highly dependent on pH and the initial concentrations of H₂O₂ and Fe(II). researchgate.net Furthermore, a high degree of mineralization, over 90% conversion to CO₂, can be achieved with prolonged UV irradiation. researchgate.net A variation, the photo-Fenton-like process using persulfate (S₂O₈²⁻) activated by a UV KrCl excilamp, has also proven effective, achieving complete BPA degradation and high mineralization (70–97%) without the accumulation of toxic intermediates. nih.govmdpi.comwisdomlib.org
Identification and Toxicity Assessment of Degradation Intermediate Products
In the photo-Fenton process , the decomposition of BPA also yields several intermediate products. Studies have identified intermediates such as phenol and p-hydroquinone. researchgate.net The degradation mechanism involves the attack of hydroxyl radicals on the BPA molecule. researchgate.net A proposed degradation pathway suggests the initial hydroxylation of the aromatic rings, followed by ring cleavage. researchgate.net Toxicity assessments of the intermediates from photo-Fenton and photo-Fenton-like processes have indicated that these methods can effectively detoxify BPA, with the resulting products exhibiting lower toxicity than the original compound. bohrium.com In some cases, the process can be optimized to prevent the accumulation of toxic intermediates altogether. nih.govmdpi.com
Physical Adsorption Techniques
Physical adsorption is a widely used method for the removal of this compound (BPA) from aqueous solutions due to its simplicity, high efficiency, and the availability of various adsorbent materials. nih.gov
Application of Adsorbent Materials: Graphene, Activated Carbon, and Nanosheets
Graphene and its derivatives , such as graphene oxide (GO), have emerged as highly effective adsorbents for BPA. mdpi.com GO, with its large surface area and abundant oxygen-containing functional groups, exhibits excellent adsorption capacity for BPA. pku.edu.cn The maximum adsorption capacity of GO for BPA has been reported to be as high as 87.80 mg/g. pku.edu.cn The adsorption mechanism is attributed to a combination of hydrogen bonding and π-π interactions between the BPA molecules and the GO surface. mdpi.compku.edu.cn The adsorption process is typically rapid, reaching equilibrium in about 30 minutes. mdpi.compku.edu.cn
Activated carbon (AC) is a conventional and cost-effective adsorbent for BPA removal. acs.org It possesses a high surface area and a porous structure, which contribute to its significant adsorption capacity. deswater.com The maximum adsorption capacity of activated carbon for BPA is comparable to that of graphene, at approximately 1.9 x 10³ to 2.0 x 10³ µg/g. acs.org The adsorption of BPA onto activated carbon is influenced by factors such as pH and the presence of other organic matter. acs.org The primary adsorption mechanisms are thought to be hydrogen bonding, hydrophobic interactions, and π-π interactions. acs.org
Nanosheets , such as those made from molybdenum disulfide (MoS₂) composites, have also shown promise for BPA adsorption. nih.gov These materials can have a large specific surface area and strong affinities for phenolic compounds like BPA due to π-π and electrostatic interactions. nih.gov For example, a MoS₂/PANI composite demonstrated an adsorption capacity for BPA of 17 mg/g. nih.gov
Below is a table summarizing the adsorption capacities of these materials for BPA.
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| Graphene Oxide (GO) | 49.26 - 87.80 | mdpi.compku.edu.cn |
| Activated Carbon (AC) | ~2.0 | acs.org |
| Molybdenum Disulfide/Polyaniline (MoS₂/PANI) Nanosheets | 17 | nih.gov |
Membrane-Based Separation Processes
Membrane-based separation processes, including nanofiltration (NF) and reverse osmosis (RO), are effective physical methods for removing BPA from water. ethz.ch These technologies utilize a selective barrier, or membrane, to separate components based on size, charge, and other physical properties. jeeng.net
Nanofiltration (NF) membranes can effectively remove both dissolved and adsorbed BPA. mdpi.com The removal efficiency of NF membranes for BPA can be very high, with some studies reporting over 98% rejection. ethz.chnih.gov The performance of NF membranes is influenced by the membrane material and the operating conditions. For instance, polyamide-based NF membranes generally exhibit better performance than cellulose (B213188) acetate (B1210297) membranes for BPA removal. ethz.ch Adsorption of BPA onto the membrane structure can initially lead to high retention (>90%), which may decrease to around 50% as the membrane becomes saturated. mdpi.com
Reverse Osmosis (RO) membranes, which are denser than NF membranes, can achieve almost complete rejection of BPA (≥ 98%). ethz.ch Polyamide-based RO membranes have shown excellent performance in this regard. ethz.ch
Microfiltration (MF) can also contribute to BPA removal, primarily through adsorption onto the membrane surface. researchgate.netupm.edu.my The removal efficiency can be high at the beginning of the filtration process but decreases as the membrane becomes saturated. upm.edu.my Backwashing can effectively recover the removal efficiency. upm.edu.my
The following table provides an overview of the BPA removal efficiencies of different membrane types.
| Membrane Type | BPA Removal Efficiency | Reference |
|---|---|---|
| Nanofiltration (NF) | >98% | ethz.chnih.gov |
| Reverse Osmosis (RO) | ≥98% | ethz.ch |
| Microfiltration (MF) | Initially high, decreases to ~20% upon saturation | upm.edu.my |
Integrated Remediation Systems
To enhance the efficiency and overcome the limitations of individual treatment methods, integrated or hybrid remediation systems are being explored for the removal of BPA. nih.gov These systems combine two or more treatment processes to capitalize on their distinct removal mechanisms. nih.gov
An example of an integrated system is the combination of adsorption with a membrane filtration process. bohrium.com In one study, a hybrid system using magnetic biochar for initial adsorption followed by a nanocomposite membrane filtration was developed. bohrium.com The initial adsorption step removed a significant portion of the BPA, and the subsequent membrane filtration further reduced the concentration to below discharge limits. bohrium.com
Another approach involves coupling advanced oxidation processes with membrane filtration. For instance, an electro-Fenton process has been integrated with a membrane filtration system (EF-MF). nih.gov In this system, a catalyst enhances the electro-Fenton reaction, while a composite cathode membrane serves as both an electrode and a filter. nih.gov This integrated system demonstrated a high removal efficiency of approximately 96.97% for BPA within 70 minutes under optimal conditions. nih.gov
Hybrid systems that combine different types of AOPs have also been investigated. A photo-Fenton-like system using a UV excilamp and persulfate showed a synergistic effect, leading to complete BPA degradation and high mineralization without the accumulation of toxic intermediates. mdpi.com
The development of such integrated systems is a promising direction for the effective and efficient remediation of water contaminated with BPA. nih.gov
Alternatives and Substitution for 2,2 Isopropylidenediphenol
Development of Alternative Bisphenol Structures
The primary approach to finding alternatives has been the modification of the bisphenol structure. This has resulted in the commercial use of compounds like BPS and BPF in a variety of products, from thermal paper to food packaging. useforesight.iomdpi.com
BPS and BPF have been widely adopted by manufacturers as replacements for BPA. mdpi.com Their presence is now detectable in various consumer products, including personal care items, food products, and receipts. mdpi.com Studies have shown that BPS and BPF are found in a significant percentage of human urine samples, sometimes at concentrations comparable to or even exceeding those of BPA. nih.govnih.gov For instance, one study found BPF in 55% and BPS in 78% of urine samples from a group of American adults. nih.govnih.gov
The rationale for their use as substitutes was based on the assumption that they would be less harmful. However, a growing body of evidence suggests that this may not be the case. nih.govscitechdaily.com
Research into the toxicological profiles of BPS and BPF has revealed that they exhibit hormonal activities similar to BPA. nih.gov Multiple studies have demonstrated that BPS and BPF can have estrogenic, antiestrogenic, androgenic, and antiandrogenic effects, often with potencies in the same order of magnitude as BPA. nih.gov
A 2024 study highlighted that these alternatives possess endocrine-disrupting properties similar to BPA, raising concerns about their impact on human health. useforesight.io Some research even suggests that BPS may have more potent effects than BPA in certain biological pathways. mdpi.com For example, BPS has been shown to have potencies similar to estradiol (B170435) in membrane-mediated pathways that are crucial for cell proliferation, differentiation, and death. nih.gov
In terms of acute toxicity to aquatic life, the order has been found to be BPZ > BPC > BPF > BPS, with BPS being significantly less toxic than the other three analogues in some studies. mdpi.com However, the persistence of BPS in the environment and its potential for bioaccumulation are still areas of concern. useforesight.io
Comparative Toxicity of Bisphenol Analogues
| Compound | 96-h LC50 for Zebrafish (µM) | Notes |
|---|---|---|
| Bisphenol Z (BPZ) | 9.6 | Higher toxicity |
| Bisphenol C (BPC) | 10.8 | |
| Bisphenol F (BPF) | 40.4 | |
| Bisphenol S (BPS) | 620 | Lower acute toxicity in this study |
Data sourced from a study on the joint toxicity of bisphenol analogues to zebrafish. mdpi.com
Rational Molecular Design for Safer Alternatives
The shortcomings of simply substituting one bisphenol for another have highlighted the need for a more rational and multidisciplinary approach to designing safer alternatives. rsc.org This involves understanding the relationships between a molecule's structure, its performance in polymers, and its potential toxicity. rsc.orgrsc.org
The chemical structure of bisphenols, particularly the diphenylmethane (B89790) core, is key to the high-performance properties of polymers like polycarbonates and epoxy resins, such as strength and heat resistance. rsc.orgkuleuven.be Researchers are exploring how to modify this structure to maintain these desirable properties while reducing or eliminating harmful biological activity. kuleuven.be Structure-property relationship studies aim to identify molecular features that contribute to polymer performance, allowing for the design of new monomers that can be effective and safe. acs.org
Understanding how the structure of a bisphenol relates to its endocrine activity is crucial for designing safer alternatives. rsc.org Studies have shown that even minor changes to the molecular structure can significantly alter a compound's interaction with hormone receptors. nih.gov For example, the orientation of a bisphenol's phenol (B47542) rings can determine whether it acts as an agonist or an antagonist at the estrogen receptor. nih.gov By studying these structure-toxicity relationships, scientists can identify molecular modifications that reduce or eliminate endocrine-disrupting potential. rsc.org This knowledge forms the basis for the rational design of bisphenols that are less likely to interfere with hormonal systems. rsc.orgrsc.org
Exploration of Bio-Based Bisphenol Structures
A promising avenue in the search for safer alternatives is the exploration of bio-based bisphenols. rsc.orgrsc.org These compounds are derived from renewable resources such as trees, turpentine, and clove oil. navy.mil The goal is to create bisphenols that are not only sustainable but also have a lower toxicological footprint. rsc.orgnavy.mil
Research has focused on synthesizing bio-based bisphenols with unique structures that prevent them from binding to estrogen receptors. navy.mil For example, some lignin-derived bisphenols have shown no estrogenic effects in studies. navy.milrsc.org These bio-based alternatives can be used to produce polymers with comparable or even improved properties, such as thermal stability, compared to their petroleum-derived counterparts. navy.mil The development of bio-based bisphenols represents a move towards a more sustainable and safer chemical industry, aligning with the principles of a circular and bio-based economy. rsc.orgrsc.org
Regulatory Science and Policy Perspectives on 2,2 Isopropylidenediphenol
Scientific Basis for Regulatory Decisions and Risk Assessments
Regulatory decisions and risk assessments for 2,2'-isopropylidenediphenol, commonly known as bisphenol A (BPA), are founded on a comprehensive evaluation of scientific evidence from various sources. This includes toxicological studies on animals, in vitro studies, and human epidemiological data. The primary goal of these assessments is to determine the potential for BPA to cause harm to human health and the environment and to establish safe exposure levels.
A key aspect of the scientific basis is the identification of potential adverse health effects. BPA is recognized as an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal system. compliancegate.comagencyiq.com Concerns have been raised about its potential effects on the reproductive, nervous, and immune systems. nih.govresearchgate.net The European Chemicals Agency (ECHA) has classified BPA as a substance that is toxic for reproduction and possesses endocrine-disrupting properties. compliancegate.com
Regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) conduct systematic reviews of the scientific literature to inform their risk assessments. food.gov.ukepa.gov These reviews evaluate the quality and relevance of available studies to determine the strength of evidence for various health outcomes. For instance, in its 2023 re-evaluation, EFSA identified the immune system as being particularly sensitive to BPA. europa.eufoodnavigator.com The critical effect identified was an increase in a specific type of T-helper cell in mice, which is involved in inflammatory conditions. europa.eufrucom.eu
The risk assessment process also involves characterizing the dose-response relationship, which describes how the likelihood and severity of an adverse effect are related to the amount of exposure. who.int For endocrine disruptors like BPA, there has been scientific debate regarding concepts such as non-monotonic dose-response curves and low-dose effects, which challenge traditional toxicological assumptions. agencyiq.comeuropa.eu
Furthermore, the development of New Approach Methodologies (NAMs), which include in silico models and in vitro assays, is playing an increasing role in providing data for regulatory decisions and reducing reliance on animal testing. researchgate.netfood.gov.uk These methods can help in understanding the mechanisms of action of chemicals like BPA and in grouping similar substances for collective assessment. researchgate.net
Establishment and Re-evaluation of Tolerable Daily Intake (TDI) Levels
The Tolerable Daily Intake (TDI) is a crucial metric in the risk assessment of food-related chemicals. It represents the estimated amount of a substance that can be ingested daily over a lifetime without posing an appreciable risk to health. frucom.eu The establishment and periodic re-evaluation of the TDI for this compound (BPA) by regulatory bodies reflect the evolving scientific understanding of its potential health effects.
In 2015, the European Food Safety Authority (EFSA) established a temporary TDI (t-TDI) for BPA of 4 micrograms per kilogram of body weight per day (µg/kg bw/day). europa.eueuropa.eu This was based on a comprehensive assessment of the available toxicological data at the time, with the "temporary" designation indicating that it would be reviewed as new scientific evidence became available. frucom.eueuropa.eu
Following a mandate from the European Commission, EFSA undertook a re-evaluation of BPA's risks. europa.eu This comprehensive process involved a systematic review of scientific literature published since 2013, including a major study from the U.S. National Toxicology Program. food.gov.ukeuropa.eu The re-evaluation focused on identifying the most sensitive health endpoint to BPA exposure.
In April 2023, based on this extensive review, EFSA established a new TDI of 0.2 nanograms per kilogram of body weight per day (ng/kg bw/day). food.gov.ukfoodnavigator.comeuropa.eu This new TDI is approximately 20,000 times lower than the previous temporary level. foodnavigator.commerieuxnutrisciences.com The decision to significantly lower the TDI was based on evidence indicating that dietary exposure to BPA could have potentially harmful effects on the immune system. foodnavigator.comfrucom.eu Specifically, the critical effect identified was an increase in Th17 cells, a type of white blood cell involved in cellular immune mechanisms, observed in animal studies. europa.eufrucom.eu
It is important to note that there have been differing scientific opinions on EFSA's new TDI. For instance, the German Federal Institute for Risk Assessment (BfR) has expressed disagreement with the new value, citing scientific and methodological inconsistencies. merieuxnutrisciences.com The BfR derived a TDI value of 0.2 micrograms (200 nanograms) per kilogram of body weight, which is substantially higher than EFSA's new TDI. foodnavigator.com Such divergences highlight the complexities and uncertainties inherent in the risk assessment of chemicals like BPA. food.gov.uk
Evolution of EFSA's Tolerable Daily Intake (TDI) for BPA
| Year | TDI Value | Unit | Basis for Decision |
| 2015 | 4 | µg/kg bw/day | Comprehensive assessment of toxicity and exposure data, designated as temporary pending new research. europa.eueuropa.eu |
| 2023 | 0.2 | ng/kg bw/day | Re-evaluation based on new evidence of harmful effects on the immune system at low doses. food.gov.ukfoodnavigator.comeuropa.eu |
Impact of Regulatory Restrictions on this compound Use (e.g., Thermal Paper, Baby Bottles)
Regulatory restrictions on the use of this compound (BPA) in specific consumer products have been implemented to reduce human exposure, particularly for vulnerable populations such as infants and children. These measures have had a notable impact on manufacturing practices and the types of products available on the market.
One of the earliest and most significant restrictions was the ban on BPA in the manufacture of polycarbonate infant feeding bottles. The European Union implemented this ban in 2011. merieuxnutrisciences.comeuropa.eu This was a precautionary measure to minimize the exposure of infants to BPA that could potentially leach from the bottles into milk or formula. merieuxnutrisciences.com Following this, in 2018, the EU extended the ban to include plastic bottles and packaging containing food specifically for babies and children under three years of age. europa.eu
Another key area of regulatory action has been the use of BPA in thermal paper, commonly used for receipts. In January 2020, a restriction under the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation came into effect, limiting the concentration of BPA in thermal paper to 0.02% by weight. compliancegate.comeuropa.eueuropa.eu This measure was primarily aimed at protecting workers, such as cashiers, who have frequent and prolonged contact with thermal paper receipts. compliancegate.com The restriction has led to the increased use of alternative developers in thermal paper, such as bisphenol S (BPS). europa.eu
These restrictions have prompted a shift in the market towards BPA-free alternatives. For example, many manufacturers now offer BPA-free baby bottles, sippy cups, and food containers. Similarly, the use of BPS and other bisphenols as replacements for BPA in thermal paper has become more widespread. europa.eu However, the emergence of these alternatives has also raised scientific and regulatory questions about their own potential health effects, leading to discussions about the need to assess and regulate bisphenols as a group to avoid "regrettable substitutions". europa.eu
The European Commission is now moving towards a broader ban on BPA in all food contact materials. europa.eufood-safety.com This proposed ban, which received agreement from EU Member States in June 2024, will apply to coatings on metal cans and other consumer articles like reusable plastic drink bottles. europa.eu Limited exceptions may be granted where no safe alternatives are available. europa.eu
Monitoring the Efficacy of Existing Regulatory Measures through Biomonitoring Data
Biomonitoring, the measurement of chemicals or their metabolites in human tissues or fluids such as urine or blood, is a critical tool for assessing human exposure to environmental chemicals and evaluating the effectiveness of regulatory measures. nih.gov For this compound (BPA), biomonitoring data provides a direct measure of the internal dose of the substance in the population, reflecting exposure from all sources combined. europa.eu
Large-scale biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES) and the European Human Biomonitoring Initiative (HBM4EU), have consistently detected BPA in the urine of a large percentage of the general population. epa.govhbm4eu.eu For example, data from NHANES (2009-2010) found BPA in about 90% of individuals sampled, indicating widespread and continuous exposure. epa.gov
By tracking the levels of BPA in the population over time, researchers and regulators can assess whether regulatory actions, such as bans on BPA in baby bottles and restrictions in thermal paper, are leading to a decrease in exposure. For instance, some studies have shown a decreasing trend in urinary BPA concentrations in children in the U.S. between 2003-2004 and 2009-2010. epa.gov
The HBM4EU project, which collected data from 11 European countries between 2014 and 2020, found that 92% of adult participants had BPA in their urine. europa.eu A crucial aspect of interpreting this data is the use of human biomonitoring guidance values (HBM-GVs), which are derived from health-based exposure guidelines like the Tolerable Daily Intake (TDI). nih.gov When the urinary concentrations of BPA in the population are compared to the HBM-GV, it provides a context for understanding the potential health risk. europa.eu
Following the establishment of the new, much lower TDI by EFSA in 2023, an HBM-GV of 11.5 ng/L of total urinary BPA was derived for adults. europa.eu A comparison of this value with the HBM4EU data revealed that 92% of the study population had urinary BPA levels exceeding this new guidance value. europa.eu This finding suggests that despite existing regulatory measures, exposure to BPA remains a potential health concern for a significant portion of the European population. merieuxnutrisciences.comeuropa.eu
Biomonitoring data is also valuable for identifying exposure to BPA substitutes, such as bisphenol S (BPS) and bisphenol F (BPF). The HBM4EU project detected BPS and BPF in the urine of 67% and 62% of adult participants, respectively, indicating a shift in exposure patterns that may be a consequence of regulations on BPA. europa.eu This highlights the importance of continued biomonitoring to track exposure to both the original chemical and its replacements.
HBM4EU Biomonitoring Results for Bisphenols in European Adults
| Bisphenol | Detection Rate | Key Finding |
| Bisphenol A (BPA) | 92% | 92% of participants exceeded the new health-based guidance value. europa.eu |
| Bisphenol S (BPS) | 67% | Exposure levels varied significantly by country, with some populations exceeding the health-based guidance value for BPS. europa.eu |
| Bisphenol F (BPF) | 62% | Widespread detection indicates exposure to BPA substitutes. europa.eu |
International Harmonization of this compound Risk Assessment and Management
Efforts towards harmonization are evident in the collaborations between regulatory agencies. For example, Health Canada and the U.S. Food and Drug Administration (FDA) have actively collaborated on the risk assessment and management of BPA, aiming for a North American approach to reducing its presence in food products. canada.ca Similarly, the World Health Organization (WHO) and the Food and Agriculture Organization of the United Nations (FAO) have convened expert meetings to review the toxicological and health aspects of BPA, providing a global platform for scientific discussion. who.int
An international group of academic experts has voiced support for EFSA's comprehensive and conservative approach, calling for modernization in the risk assessment of endocrine-disrupting chemicals worldwide. food-safety.com They argue for the inclusion of a broader range of scientific evidence, including academic studies, in regulatory decision-making. agencyiq.com
The concept of "one substance, one assessment" is a principle aimed at improving consistency and reducing duplication of effort in chemical regulation within the EU. amchameu.eu This principle advocates for comprehensive assessments under regulations like REACH to be considered in sectoral legislation, fostering a more coherent regulatory approach. amchameu.eu
The management of BPA and its alternatives is an ongoing process that benefits from international dialogue and data sharing. Harmonizing risk assessment methodologies and regulatory standards where scientifically justified can lead to more predictable and effective protection of public health and the environment on a global scale. canada.ca
Current Research Gaps and Future Academic Directions
Elucidating Mechanisms of Action at Environmentally Relevant Low-Dose Exposures
Significant research gaps persist in understanding the precise mechanisms through which 2,2'-isopropylidenediphenol, commonly known as bisphenol A (BPA), exerts its effects at low, environmentally relevant doses. While high-dose effects are often attributed to the antagonism of estrogen receptors, low-dose exposures appear to operate through different, non-genomic pathways. magtech.com.cn
Current evidence suggests that at these low concentrations, BPA does not compete with estrogen for binding to classical estrogen receptors (ERs). magtech.com.cn Instead, it is thought to induce biological effects through membrane receptor-mediated signaling pathways. magtech.com.cn Key areas of investigation include the role of membrane G protein-coupled receptor 30 (GPR30) and integrin αvβ3. magtech.com.cn For instance, studies have shown that these receptors and their associated signaling pathways are involved in BPA-induced proliferation of male germ cells and the transcription of thyroid hormone genes. magtech.com.cn
Further research is needed to fully elucidate the molecular mechanisms at play. A deeper understanding of how low-dose BPA interacts with these and potentially other membrane receptors will allow for a more accurate evaluation and prediction of its potential health effects at current human exposure levels. magtech.com.cn This knowledge is also crucial for developing targeted prevention and intervention strategies. magtech.com.cn Additionally, these findings could provide a theoretical basis for assessing the health impacts of other structurally similar endocrine-disrupting chemicals. magtech.com.cn
Key Research Questions:
What are all the membrane receptors that mediate the effects of low-dose BPA exposure?
What are the downstream signaling pathways activated by BPA binding to these receptors?
How do these non-genomic actions translate to the observed physiological effects at low doses?
Are there tissue-specific differences in the mechanisms of action at low doses?
Comprehensive Assessment of this compound Analogue Toxicity and Exposure
As the use of this compound (BPA) becomes more restricted, a variety of its analogues are being used as replacements in "BPA-free" products. However, the toxicity and human exposure levels of these analogues are not as well-understood as those of BPA, presenting a significant research gap. tandfonline.comtandfonline.com There is a pressing need for a comprehensive assessment of the toxicity of these analogues to determine if they are, in fact, safer alternatives. nih.gov
Studies have begun to investigate the toxic effects of various BPA analogues, such as bisphenol S (BPS), bisphenol F (BPF), and bisphenol AF (BPAF), on multiple organ systems, including the reproductive, nervous, and immune systems. tandfonline.comnih.gov Research indicates that these analogues can exert toxic effects through various mechanisms, including epigenetic modifications and interference with cell signaling pathways. tandfonline.comnih.gov
Comparative toxicity studies have yielded mixed results, highlighting the complexity of assessing these compounds. For example, in zebrafish embryos, BPAF was found to be the most toxic, followed by BPA, BPF, and then BPS. tandfonline.com Conversely, studies on the nematode Caenorhabditis elegans suggest that BPS may be as, or even more, toxic than BPA in terms of reproductive and developmental effects. tandfonline.com Some research also suggests that bisphenol B (BPB) is twice as toxic as BPA and exhibits both cytotoxicity and genotoxicity. rsc.org
A significant challenge is the lack of research on the lesser-known BPA analogues. tandfonline.com More studies are required to systematically compare the toxicity of these compounds to BPA, both at a systemic and organ-specific level. tandfonline.comnih.gov Furthermore, understanding their potential to disrupt the microbiome and metabolism is a key area for future investigation. tandfonline.comnih.gov
Table of Selected Bisphenol Analogues and Their Reported Toxicities:
| Analogue | Reported Toxicity Findings |
| Bisphenol S (BPS) | May be as or more toxic than BPA for reproductive and developmental effects in C. elegans. tandfonline.com |
| Bisphenol F (BPF) | Less toxic than BPA and BPAF in zebrafish embryo studies. tandfonline.com |
| Bisphenol AF (BPAF) | Found to be the most toxic among BPS, BPF, and BPA in zebrafish embryo studies. tandfonline.com |
| Bisphenol B (BPB) | Reported to be twice as toxic as BPA, exhibiting cytotoxicity and genotoxicity. rsc.org |
Long-Term Epidemiological Studies with Repeated Measures of Exposure
A significant limitation in understanding the health effects of this compound (BPA) is the predominance of cross-sectional epidemiological studies, which often rely on a single measurement of exposure. dphen1.com Given the short half-life of BPA in the human body (approximately 6 hours), single spot urine samples may not accurately reflect long-term or even daily variations in exposure. nih.govnih.gov This variability can lead to exposure misclassification and potentially obscure associations with chronic health outcomes. nih.gov
To address this gap, there is a critical need for more long-term epidemiological studies that incorporate repeated measures of BPA exposure over time. dphen1.comdiva-portal.org Such studies would provide a more robust assessment of the relationship between BPA and various health endpoints. Panel studies, where participants are followed over time with multiple sample collections, are particularly valuable. dphen1.com
For example, a panel study of elderly individuals in Seoul that collected repeated urine samples found a significant association between urinary BPA levels and the prevalence of being overweight, particularly in women. dphen1.com Another study with repeated measures during pregnancy found associations between urinary BPA concentrations and biomarkers of oxidative stress and inflammation. nih.govnih.gov These studies demonstrate the utility of repeated measures in detecting associations that might be missed in cross-sectional designs. nih.govnih.gov
Future research should prioritize prospective cohort studies with multiple, strategically timed exposure measurements. diva-portal.org This approach would allow for a more accurate characterization of exposure during critical developmental windows and a better understanding of the long-term health consequences of BPA exposure.
Key Advantages of Repeated Measures in BPA Epidemiology:
Reduces exposure misclassification due to the short half-life of BPA.
Allows for the analysis of exposure trends over time.
Provides a more accurate picture of an individual's long-term exposure burden.
Strengthens the evidence for causal relationships between BPA exposure and health outcomes.
Development of Novel Non-Invasive Biomonitoring Methodologies
The current standard for biomonitoring human exposure to this compound (BPA) primarily relies on the analysis of urine samples. nih.govnih.gov While urine collection is non-invasive and relatively easy, the rapid metabolism and excretion of BPA mean that urinary levels only reflect very recent exposure, which is a significant limitation for assessing long-term health effects. nih.govnih.gov Blood sampling provides a more direct measure of internal exposure but is an invasive procedure. mdpi.com
This highlights a critical need for the development of novel, non-invasive biomonitoring methodologies that can provide a more integrated measure of long-term exposure. mdpi.comresearchgate.net Hair analysis is emerging as a promising alternative matrix. mdpi.commdpi.com Chemicals become incorporated into growing hair, providing a retrospective record of exposure over weeks to months. mdpi.com Hair sampling is non-invasive, and samples are stable for long-term storage. mdpi.com Several studies have successfully used hair analysis to assess long-term exposure to BPA in both humans and animals, demonstrating its potential as a valuable biomonitoring tool. mdpi.comresearchgate.netmdpi.comwisdomlib.org
Saliva is another non-invasive matrix that is easily collectible, though it has the drawback of being a very dilute fluid. unam.mx Sweat has also been explored as a potential matrix for biomonitoring, with some studies detecting BPA in sweat collected during exercise or in a sauna. nih.gov The rationale is that lipophilic compounds like BPA may be stored in adipose tissue and excreted through sebaceous glands. nih.gov
Further research is needed to validate and standardize these alternative biomonitoring methods. This includes developing sensitive and accurate analytical techniques, understanding the pharmacokinetics of BPA incorporation into these matrices, and establishing reference ranges for different populations. mdpi.comresearchgate.net The development of reliable, non-invasive methods for assessing long-term exposure would be a major advancement for epidemiological research on BPA.
Comparison of Biomonitoring Matrices for BPA:
| Matrix | Advantages | Disadvantages |
| Urine | Non-invasive, easy to collect, reflects recent exposure. nih.gov | Short half-life of BPA limits its use for long-term exposure assessment. nih.govnih.gov |
| Blood | Direct measure of internal dose. mdpi.com | Invasive collection procedure. mdpi.com |
| Hair | Non-invasive, stable for storage, reflects long-term exposure. mdpi.commdpi.com | Requires sensitive analytical methods, external contamination can be a concern. |
| Saliva | Non-invasive, easy to collect. unam.mx | Very dilute matrix, may not be sensitive enough for low-level exposure. unam.mx |
| Sweat | Non-invasive. nih.gov | Collection can be cumbersome, limited research on its utility for BPA. nih.gov |
Advanced Toxicokinetic Modeling for Human Internal Exposure
Accurately assessing the risk of this compound (BPA) to human health requires a thorough understanding of its toxicokinetics—how it is absorbed, distributed, metabolized, and excreted by the body. tandfonline.com While numerous studies have investigated BPA's toxicokinetics, there are still gaps in our knowledge, particularly concerning variability across different life stages and sexes. upf.edu Advanced toxicokinetic modeling, specifically physiologically based pharmacokinetic (PBPK) modeling, is a crucial tool for filling these gaps. upf.edu
PBPK models integrate physiological and biochemical data to simulate the fate of a chemical in the body. upf.edu These models have been developed for BPA in various species, including monkeys and adult humans. tandfonline.comupf.edu However, there is a need to develop and refine PBPK models for sensitive populations, such as infants and children, as their metabolic capacities differ from adults. upf.edunih.gov For example, newborns have lower activity of the primary enzyme responsible for BPA glucuronidation, which could lead to higher internal exposure levels compared to adults given the same external dose. nih.gov
Recent research has focused on developing sex-specific pediatric PBPK models to better understand potential differences in BPA toxicokinetics between boys and girls. upf.edu Such models can help to reconstruct internal exposure doses from biomonitoring data and to extrapolate findings from animal studies to human-equivalent doses. tandfonline.comupf.edu Allometric scaling of clearance data across species has shown that it is possible to predict human equivalent doses from animal data with reasonable accuracy. tandfonline.com
Future research should continue to develop and validate these advanced toxicokinetic models for different human populations. upf.edu This includes incorporating data on different routes of exposure, considering potential inter-individual variability in metabolism, and refining the models with new experimental data as it becomes available. These models are essential for improving human health risk assessments for BPA. tandfonline.comupf.edu
Integrated "One Health" Approach to this compound Research
The pervasive nature of this compound (BPA) in the environment, its detection in various ecosystems, and its potential to affect both human and animal health underscore the need for an integrated "One Health" approach to research. mdpi.comresearchgate.netnih.gov The One Health concept recognizes the interconnectedness of human health, animal health, and the health of the environment. nih.gov Applying this framework to BPA research is essential for a holistic understanding of its impacts. mdpi.com
BPA is considered a ubiquitous environmental pollutant, contaminating water, soil, and food sources. mdpi.comsrce.hr This widespread contamination means that both human and animal populations are constantly and inadvertently exposed. mdpi.comresearchgate.net Studying the effects of BPA in different animal models and monitoring exposure in various wildlife species can serve as a sentinel for potential human health impacts. mdpi.com Furthermore, this research can help evaluate the potential consequences of BPA exposure for biodiversity conservation. mdpi.com
A One Health perspective encourages collaborative, multi-disciplinary research. For BPA, this means bringing together experts in human toxicology, veterinary medicine, environmental science, and ecology. Such an approach can help to:
Identify sources and pathways of environmental contamination.
Understand the transfer of BPA through the food chain.
Assess the comparative sensitivity of different species to BPA's effects.
Develop comprehensive strategies to mitigate exposure and its consequences for all components of the ecosystem. mdpi.com
Future research should be intentionally designed from a One Health perspective, considering the complex interactions between humans, animals, and their shared environment. mdpi.comresearchgate.net This will provide a more complete picture of the risks posed by BPA and inform more effective public health and environmental policies. mdpi.comnih.gov
Research on the Efficacy and Safety of this compound Remediation Technologies
The widespread presence of this compound (BPA) in aquatic environments, primarily due to industrial effluents and wastewater discharge, poses a significant threat to both ecosystems and human health. ejtas.com This has led to research into various remediation technologies aimed at removing BPA from contaminated water and soil. researchgate.netmdpi.com However, there are still significant research gaps regarding the efficacy, scalability, and safety of these technologies. ejtas.comresearchgate.net
A variety of methods have been explored for BPA removal, including physicochemical treatments and biological degradation. mdpi.comnih.gov Advanced Oxidation Processes (AOPs), such as ozonation and Fenton's process, have shown promise in degrading BPA. ejtas.comresearchgate.net The use of carbonaceous materials like activated carbon and biochar can enhance the efficiency of these processes. researchgate.net Biological treatments, including the use of activated sludge systems, have also demonstrated effectiveness in breaking down BPA. mdpi.com
Despite these advances, several challenges remain. Many technologies that are effective at the laboratory scale face difficulties in terms of scalability and cost-effectiveness for large-scale application. researchgate.netmdpi.com Furthermore, the complete degradation of BPA is often difficult to achieve, and there is a concern that some treatment processes may lead to the formation of intermediate degradation products that could also be toxic. nih.gov
Future research should focus on:
Optimizing existing remediation technologies to improve their efficiency and reduce costs. researchgate.net
Developing and investigating hybrid or integrated treatment systems that combine different methods to achieve more complete BPA removal. mdpi.comnih.gov
Conducting pilot-scale and full-scale studies to evaluate the real-world performance of promising technologies.
A crucial aspect of this research is the need for integrated approaches that combine technological advancements with stronger regulatory frameworks to effectively manage BPA contamination and protect both public and environmental health. ejtas.comresearchgate.net
Design and Synthesis of Truly Safer and Sustainable Chemical Alternatives
The quest to replace this compound, commonly known as bisphenol A (BPA), stems from two primary concerns: its classification as an endocrine-disrupting chemical (EDC) and its production from petroleum-based feedstocks. diva-portal.orgrsc.org The overarching goal of current research is to develop alternatives that are not only safer for human health and the environment but are also derived from renewable resources, aligning with the principles of green chemistry and a circular economy. diva-portal.orgcefic.orgeuropa.eu This involves a "Safe and Sustainable-by-Design" (SSbD) approach, which integrates safety, circularity, and climate neutrality from the earliest stages of chemical design and manufacturing. cefic.org
A key strategy in this endeavor is the utilization of biomass, particularly lignocellulose, as a starting material. diva-portal.orgrsc.org Lignin (B12514952), a major component of wood, is a rich source of aromatic compounds that can be chemically modified to create novel bisphenols. biobiz.insu.se Similarly, platform molecules derived from cellulose (B213188), such as 5-hydroxymethylfurfural (B1680220) (HMF), are being explored for synthesizing BPA replacements. rsc.orgacs.org The design of these new molecules often focuses on modifying the chemical structure to reduce or eliminate the endocrine activity that makes BPA hazardous. diva-portal.orgrsc.org
Designing for Reduced Endocrine Activity
Research has shown that specific structural modifications to the bisphenol molecule can significantly lower its estrogenic activity. One of the most effective strategies is the introduction of methoxy (B1213986) groups (–OCH₃) onto the phenolic rings, ortho to the hydroxyl (–OH) group. diva-portal.orgrsc.org These bulky groups are believed to sterically hinder the molecule from binding effectively to estrogen receptors. rsc.orgrsc.org Molecular docking simulations have been employed to predict the binding affinity of potential alternatives to estrogen receptor alpha (ERα), guiding the design of less harmful compounds. rsc.org Studies suggest that bisphenols with two methoxy groups on an aromatic ring, which can be readily sourced from hardwood biomass, exhibit a significant reduction in binding affinity to ERα. rsc.org
Another design consideration is the nature of the bridging group that connects the two phenolic rings. Altering the substituent groups on the bridging carbon can also weaken the molecule's interaction with hormone receptors. rsc.org For instance, using bulkier substituents than the two methyl groups found in BPA has been shown to reduce binding to ERα. rsc.org
Synthesis from Lignin-Derived Feedstocks
Lignin is an abundant, renewable source of aromatic platform chemicals like guaiacol (B22219), syringol, vanillin, and eugenol (B1671780), which serve as building blocks for BPA alternatives. diva-portal.orgrsc.orgbiobiz.in
Bisguaiacols: Researchers have successfully synthesized bisguaiacol compounds, such as bisguaiacol F (BGF), from lignin-derived phenols. biobiz.ingreenchemicalsblog.com One sustainable method involves the reaction between a bio-based arene like guaiacol and an alkene, catalyzed by a recyclable zeolite catalyst. biobiz.in This approach avoids the use of toxic reagents like formaldehyde, which is used in the synthesis of bisphenol F (BPF). diva-portal.orgtechlinkcenter.org These lignin-based bisguaiacols have been used to create epoxy resins with high glass transition temperatures and thermal stability, comparable to conventional BPA-based resins. acs.org
Derivatives of Vanillin and Eugenol: Vanillin and eugenol, which can be sourced from biomass, have been used to create a variety of bisphenol analogues. rsc.org Isomerizing metathesis, a green chemistry technique, has been used to produce dihydroxystilbene derivatives from eugenol (a component of clove oil). rsc.org Subsequent hydrogenation yields di(hydroxyphenyl)ethane analogues that can be used to synthesize polycarbonates. rsc.org
The table below summarizes some lignin-derived alternatives to BPA and their synthesis methods.
Interactive Data Table: Lignin-Derived BPA Alternatives| Alternative Compound | Lignin-Derived Feedstock | Key Synthesis Method | Catalyst | Reference |
|---|---|---|---|---|
| Bisguaiacol F (BGF) | Guaiacol | Friedel-Crafts alkylation with an alkene | Zeolite (H-USY) | biobiz.in |
| Methoxylated Bisphenols | Vanillyl alcohol, Guaiacol | Friedel-Crafts alkylation | Lewis Acid | diva-portal.org |
| Dihydroxystilbene derivatives | Eugenol | Isomerizing metathesis | Not specified | rsc.org |
| Creosol-based bisphenol | Creosol | Not specified | Not specified | researchgate.net |
Synthesis from Cellulose and Other Biomass Sources
Cellulose, another major component of plant biomass, can be broken down into platform molecules like 5-hydroxymethylfurfural (HMF) and 2,5-diformylfuran (DFF). rsc.orgacs.org
Furanic Diols: A series of furan-derived diols have been synthesized from HMF and DFF as potential BPA replacements. acs.org These compounds are created through reactions that systematically vary the substituents on the diol carbon. acs.org Crucially, several of these novel diols showed no estrogenic, androgenic, or other tested endocrine activities, highlighting their promise as safer alternatives. acs.org
Curcumin-based Polycarbonates: Curcumin (B1669340), a natural polyphenol, has been investigated as a renewable substitute for BPA in the synthesis of bio-based polycarbonates. mdpi.comnih.gov One innovative strategy involves a two-step trans-polymerization process. First, existing BPA polycarbonate is depolymerized using phenol (B47542) to produce diphenyl carbonate (DPC) and BPA. In the second step, the recovered DPC undergoes melt transesterification with curcumin or its hydrogenated, colorless form (tetrahydrocurcumin) to create new, bio-based polycarbonates. mdpi.comnih.gov
The table below details BPA alternatives derived from non-lignin biomass.
Interactive Data Table: Non-Lignin Bio-based BPA Alternatives| Alternative Compound | Bio-based Feedstock | Key Synthesis Method | Resulting Polymer Type | Reference |
|---|---|---|---|---|
| Furanic Diols | 5-hydroxymethylfurfural (HMF), 2,5-diformylfuran (DFF) | Grignard reaction, reduction | Potential for polyesters, epoxies | acs.org |
| Curcumin Polycarbonate (CM-PC) | Curcumin | Melt transesterification with DPC | Polycarbonate | mdpi.comnih.gov |
| Tetrahydrocurcumin Polycarbonate (THCM-PC) | Curcumin (hydrogenated) | Melt transesterification with DPC | Polycarbonate | mdpi.comnih.gov |
| Cardanol-derived di(hydroxyphenyl)ethanes | Cardanol (from cashew nut shell liquid) | Isomerizing metathesis, hydrogenation | Polycarbonates, thiol-ene polymers | rsc.org |
The development of safer and sustainable alternatives to this compound is a dynamic field of academic and industrial research. By combining principles of green chemistry, renewable feedstocks, and predictive toxicology, scientists are creating a new generation of chemicals designed for performance, safety, and environmental compatibility. diva-portal.orgrsc.orgphys.org This proactive design approach is essential for mitigating chemical pollution and enabling a safe circular economy. europa.euphys.org
Q & A
Q. What analytical methods are recommended for confirming the identity and purity of 2,2′-isopropylidenediphenol (BPA) in laboratory settings?
- Methodological Answer : BPA’s identity can be confirmed using nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to detect hydroxyl and aromatic groups, and high-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥97% by GC) . Mass spectrometry (GC-MS or LC-MS) is critical for detecting trace impurities, such as brominated derivatives (e.g., TBBPA) . For physicochemical characterization, measure vapor pressure (<1 Pa at 25°C) via gravimetric analysis and water solubility (172.7 mg/L at 25°C) using shake-flask methods .
Q. How can researchers detect and quantify BPA in environmental matrices (e.g., soil, water) with high sensitivity?
- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges for preconcentration, followed by LC-MS/MS in multiple reaction monitoring (MRM) mode for quantification (detection limits <1 ng/L) . For soil samples, employ accelerated solvent extraction (ASE) with acetone:hexane (1:1) to recover BPA, then validate recovery rates (70–120%) via isotope dilution . Matrix effects can be minimized using deuterated BPA (d16-BPA) as an internal standard .
Q. What experimental designs are optimal for assessing BPA’s acute and chronic toxicity in model organisms?
- Methodological Answer : For acute toxicity, follow OECD Test Guideline 203 (fish LC50) or 420 (rodent oral LD50). Chronic studies should use sublethal endpoints (e.g., reproduction in Daphnia magna via OECD 211) at environmentally relevant concentrations (0.1–100 µg/L) . Include positive controls (e.g., 17β-estradiol for endocrine disruption) and measure biomarkers like vitellogenin in fish . Dose-response curves must account for non-monotonic effects observed at low doses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for BPA, particularly regarding endocrine disruption thresholds?
- Methodological Answer : Conduct systematic reviews with meta-analyses to harmonize data from disparate studies (e.g., in vivo vs. in vitro models). Use benchmark dose (BMD) modeling to identify NOAEL/LOAEL values, accounting for species-specific metabolic differences (e.g., glucuronidation rates in rodents vs. humans) . Validate findings with adverse outcome pathways (AOPs) linking molecular initiating events (e.g., estrogen receptor binding) to apical endpoints .
Q. What advanced techniques are available to study BPA’s epigenetic effects (e.g., DNA methylation, histone modification)?
- Methodological Answer : Employ whole-genome bisulfite sequencing (WGBS) to map DNA methylation changes in exposed models (e.g., zebrafish embryos). For histone modifications, use chromatin immunoprecipitation sequencing (ChIP-seq) with antibodies against H3K27ac or H3K4me3 . Integrate transcriptomic data (RNA-seq) to correlate epigenetic changes with gene expression, particularly in pathways like steroidogenesis .
Q. How can researchers evaluate the environmental fate and degradation kinetics of BPA in complex ecosystems?
- Methodological Answer : Use stable isotope probing (SIP) with ¹³C-labeled BPA to track microbial degradation pathways in soil/water systems . Model photodegradation under simulated sunlight (λ > 290 nm) with TiO₂ catalysts, quantifying intermediates (e.g., hydroquinone) via HPLC-UV . For field studies, apply fugacity modeling to predict partitioning coefficients (e.g., log Kow = 3.32) and persistence in sediment .
Q. What strategies mitigate cross-contamination in BPA biomonitoring studies (e.g., human urine analysis)?
- Methodological Answer : Implement strict pre-analytical protocols : use glassware instead of plastics, avoid phenolic detergents, and analyze blanks in parallel. For urinary BPA, employ enzymatic deconjugation (β-glucuronidase) followed by LC-MS/MS with isotope dilution . Report results in creatinine-adjusted concentrations to account for urine dilution .
Comparative and Regulatory Research
Q. How does the toxicological profile of BPA compare to its halogenated derivatives (e.g., TBBPA) in mammalian systems?
- Methodological Answer : Compare toxicokinetic parameters (e.g., TBBPA’s higher log Kow = 6.5 vs. BPA’s 3.32) using in vitro hepatic microsomal assays to assess metabolic stability . For endocrine activity, use receptor-binding assays (ERα/ERβ, thyroid receptors) and transactivation assays (e.g., YES/YAS). TBBPA shows weaker estrogenicity but higher thyroid disruption potential .
Q. What methodologies support risk assessment of BPA in regulatory contexts (e.g., REACH, EFSA)?
- Methodological Answer : Follow ECHA’s guidance documents for chemical safety assessment, including read-across approaches for data-poor endpoints . Use probabilistic exposure models to estimate daily intake from multiple sources (diet, dust) . For hazard characterization, apply species sensitivity distribution (SSD) to derive HC5 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
